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  • Product: 4-Ethyl-2-pyrimidinol
  • CAS: 856289-67-3

Core Science & Biosynthesis

Foundational

Technical Guide: Molecular Structure and Tautomerism of 4-Ethyl-2-pyrimidinol

The following technical guide details the molecular architecture, tautomeric behavior, and synthetic utility of 4-Ethyl-2-pyrimidinol . Executive Summary 4-Ethyl-2-pyrimidinol (CAS: 5909-25-1 for free base; often referen...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular architecture, tautomeric behavior, and synthetic utility of 4-Ethyl-2-pyrimidinol .

Executive Summary

4-Ethyl-2-pyrimidinol (CAS: 5909-25-1 for free base; often referenced as 4-Ethyl-2(1H)-pyrimidinone ) is a critical heterocyclic scaffold in medicinal chemistry. It serves as a precursor for antiviral and antiproliferative agents.

This guide addresses the compound's defining characteristic: prototropic tautomerism . While often named as a "pyrimidinol" (enol/lactim), experimental evidence confirms that the pyrimidinone (keto/lactam) form predominates in the solid state and polar solution. Understanding this equilibrium is vital for predicting reactivity, solubility, and ligand-receptor binding affinities during drug design.

Molecular Architecture & Properties[1][2]

Chemical Identity[1][3][4][5]
  • IUPAC Name: 4-Ethyl-2(1H)-pyrimidinone

  • Alternative Names: 4-Ethyl-2-hydroxypyrimidine; 2-Hydroxy-4-ethylpyrimidine.

  • Molecular Formula: C₆H₈N₂O

  • Molecular Weight: 124.14 g/mol

Structural Analysis

The molecule consists of a pyrimidine ring substituted at the C4 position with an ethyl group. The C2 position bears an oxygen atom which participates in the core tautomeric equilibrium.

  • Electronic Effects: The ethyl group at C4 is an electron-donating alkyl group (+I effect). This slightly increases the electron density of the ring, modulating the basicity of the N1 and N3 atoms compared to the unsubstituted parent.

  • Physical State: Crystalline solid. High melting point (>150°C) due to extensive intermolecular hydrogen bonding in the lactam form.

Tautomeric Equilibrium: Lactam vs. Lactim

The structural duality of 4-Ethyl-2-pyrimidinol is governed by the migration of a proton between the ring nitrogen (N1/N3) and the exocyclic oxygen.

The Dominant Species (Lactam)

In the solid state and polar solvents (DMSO, H₂O, Methanol), the equilibrium shifts almost exclusively to the 2(1H)-pyrimidinone (Lactam) form.

  • Driving Force: The C=O bond is thermodynamically stronger than the C=N bond. Furthermore, the lactam form preserves aromaticity through the contribution of a zwitterionic resonance structure (N⁺=C-O⁻).

  • Dimerization: Lactam tautomers form stable, centrosymmetric dimers via dual N-H···O=C hydrogen bonds, significantly stabilizing this form in the crystal lattice.

The Minor Species (Lactim)

The 2-pyrimidinol (Lactim) form is observed primarily in the gas phase or highly non-polar solvents (e.g., dilute hexane), where solvation of the polar carbonyl is minimal.

Visualization of Tautomerism

The following diagram illustrates the equilibrium and the resonance stabilization of the dominant lactam form.

Tautomerism Lactim Lactim Form (2-Pyrimidinol) Favored in Gas Phase Lactam Lactam Form (2(1H)-Pyrimidinone) Dominant in Solid/Polar Lactim->Lactam Proton Transfer (Solvent Assisted) Resonance Zwitterionic Resonance (Aromatic Stabilization) Lactam->Resonance Resonance Contribution

Figure 1: The equilibrium favors the Lactam form due to dipolar solvation and lattice energy stabilization.

Analytical Characterization

Distinguishing the tautomers requires specific spectroscopic markers.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (DMSO-d₆):

    • Lactam Marker: A broad singlet appearing downfield (δ 10.0 – 13.0 ppm ) corresponds to the N-H proton.

    • Absence of OH: The absence of a sharp O-H signal (often exchangeable but distinct in shift) confirms the lack of the lactim form.

    • Ring Protons: The H5 and H6 protons appear as doublets (or multiplets) in the aromatic region (δ 6.0 – 8.5 ppm).

  • ¹³C NMR:

    • Carbonyl: A signal around 155–165 ppm indicates the C=O carbon (urea-like character), distinct from a C-O aromatic carbon which would appear further upfield.

Infrared Spectroscopy (IR)
  • Lactam (Dominant): Strong absorption band at 1640–1690 cm⁻¹ (C=O stretching, Amide I).

  • Lactim (Minor): Absence of C=O stretch; presence of weak aromatic C=N and O-H stretches (often obscured).

Data Summary Table
FeatureLactam Form (2(1H)-one)Lactim Form (2-ol)
Stability (Polar) High (Dominant)Low
IR Signal ν(C=O) ~1660 cm⁻¹ ν(O-H) ~3400 cm⁻¹
¹H NMR Signal N-H (δ > 11 ppm) O-H (Variable)
Aromaticity Partial (Resonance)Full (Heteroaromatic)

Synthesis & Experimental Protocols

The most robust synthesis involves the condensation of a β-keto ester with urea. This reaction typically yields the thermodynamic product (the lactam).

Synthetic Pathway Diagram

Synthesis Urea Urea (NH2-CO-NH2) Condensation Cyclocondensation (Acid Catalysis: HCl/EtOH) Urea->Condensation Ester Ethyl 3-oxopentanoate (β-keto ester) Ester->Condensation Intermediate Acyclic Ureido Intermediate Condensation->Intermediate Cyclization Cyclization & Dehydration Intermediate->Cyclization Product 4-Ethyl-2(1H)-pyrimidinone (Precipitate) Cyclization->Product

Figure 2: Acid-catalyzed condensation route to 4-Ethyl-2-pyrimidinol.

Detailed Protocol: Synthesis of 4-Ethyl-2-pyrimidinol

Objective: Synthesis of 4-ethyl-2(1H)-pyrimidinone via condensation.

Reagents:

  • Ethyl 3-oxopentanoate (Ethyl propionylacetate): 14.4 g (0.1 mol)

  • Urea: 7.2 g (0.12 mol)

  • Absolute Ethanol: 50 mL

  • Conc. Hydrochloric Acid (HCl): 2 mL (Catalyst)

Procedure:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Urea (7.2 g) in Absolute Ethanol (50 mL).

  • Addition: Add Ethyl 3-oxopentanoate (14.4 g) followed by Conc. HCl (2 mL) dropwise.

  • Reaction: Heat the mixture to reflux (approx. 78°C) with stirring for 6–8 hours. The solution may turn yellow/orange.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Evaporate approximately 50% of the solvent under reduced pressure (Rotavap).

    • Neutralize carefully with saturated NaHCO₃ solution if necessary to precipitate the free base, or cool in an ice bath to induce crystallization of the hydrochloride salt (depending on desired form).

    • For the free base: Adjust pH to ~7, cool to 0°C. The product will precipitate as a white/off-white solid.

  • Purification: Filter the solid and wash with cold ethanol/water (1:1). Recrystallize from hot ethanol to obtain pure 4-Ethyl-2-pyrimidinol.

Validation:

  • Check Melting Point: Expected range 190–200°C (varies by salt form).

  • Run ¹H NMR in DMSO-d₆ to confirm the N-H peak at >10 ppm.[1]

References

  • ChemicalBook. 4-Ethyl-2-pyrimidinol Properties and Structure. Retrieved from

  • National Institutes of Health (NIH). Tautomerism in 4-Hydroxypyrimidine and Related Molecules. PubMed. Retrieved from

  • ChemTube3D. 2-Hydroxypyridine/Pyrimidine Tautomerism Mechanisms. Retrieved from

  • ResearchGate. Synthesis of Dihydropyrimidinones via Biginelli Reaction (Analogous Chemistry). Retrieved from

  • Google Patents. Method of preparing 2,4-dihydroxypyrimidine (General Pyrimidinol Synthesis). US4476306A. Retrieved from

Sources

Exploratory

4-Ethyl-2-pyrimidinol: A Technical Guide to Pharmacophoric Utility and Synthetic Application

Topic: 4-Ethyl-2-pyrimidinol as a Pharmacophore in Medicinal Chemistry Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Drug Discovery Scientists Executive Summary: The "Goldilocks" Scaffold In th...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Ethyl-2-pyrimidinol as a Pharmacophore in Medicinal Chemistry Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Drug Discovery Scientists

Executive Summary: The "Goldilocks" Scaffold

In the landscape of privileged structures, the pyrimidine ring is ubiquitous. However, the specific substitution pattern of 4-ethyl-2-pyrimidinol (also referred to as 4-ethylpyrimidin-2(1H)-one) offers a unique physicochemical profile often overlooked in favor of its methyl or phenyl analogs.

This guide analyzes 4-ethyl-2-pyrimidinol not merely as a building block, but as a tunable pharmacophore. Its utility lies in the 4-ethyl group , which provides a precise steric probe for hydrophobic pockets (e.g., kinase gatekeeper regions) where a methyl group is insufficient for van der Waals contact, and an isopropyl or phenyl group introduces steric clash. Furthermore, the 2-hydroxy/2-oxo motif serves as a dynamic hydrogen-bonding toggle, capable of acting as both a donor and acceptor depending on the tautomeric state required by the binding site.

Chemical Identity & Tautomeric Equilibrium

The Chameleon Effect

A critical error in modeling 4-ethyl-2-pyrimidinol is assuming a static structure. In solution and solid states, the equilibrium heavily favors the lactam (2-oxo) tautomer. However, in the hydrophobic environment of a protein binding pocket, the lactim (2-hydroxy) form often predominates, driven by specific H-bond networks (e.g., interaction with a backbone amide).

  • Lactam Form (A): N1 is a Hydrogen Bond Donor (HBD); O2 is a Hydrogen Bond Acceptor (HBA).

  • Lactim Form (B): N1 is an HBA; O2 is an HBD.

This "chameleon" behavior allows the scaffold to adapt to diverse receptors, but it requires careful consideration during in silico docking studies.

Tautomerism Lactam Lactam Form (2-Oxo) Dominant in Solution N1: Donor | O2: Acceptor Lactim Lactim Form (2-Hydroxy) Binding Pocket Adaptive N1: Acceptor | O2: Donor Lactam->Lactim Proton Transfer (Fast Equilibrium) Interaction Protein Binding Site (Dielectric Constant ε < 10) Lactim->Interaction Stabilized by H-Bond Network

Figure 1: Tautomeric equilibrium of 4-ethyl-2-pyrimidinol. The shift between lactam and lactim forms dictates the pharmacophoric H-bond signature.

Synthetic Access & Functionalization

Reliable access to the scaffold is a prerequisite for its use. While commercial sources exist, in-house synthesis allows for isotopologue generation (e.g., deuterated ethyl groups) to mitigate metabolic liability.

Core Synthesis Strategy

The most robust route involves the condensation of a C3-electrophile (equivalent to 3-oxopentanal) with urea. The use of 1-dimethylamino-1-penten-3-one is superior to simple beta-keto aldehydes due to higher regioselectivity and yield.

Protocol 1: Cyclocondensation to 4-Ethyl-2-pyrimidinol
  • Reagents: 1-Dimethylamino-1-penten-3-one, Urea, Sodium Ethoxide (NaOEt), Ethanol.

  • Mechanism: Michael addition followed by cyclization and elimination of dimethylamine.

Step-by-Step Methodology:

  • Preparation: In a dry 250 mL round-bottom flask, dissolve Urea (6.0 g, 100 mmol) and NaOEt (6.8 g, 100 mmol) in anhydrous Ethanol (100 mL).

  • Addition: Add 1-dimethylamino-1-penten-3-one (12.7 g, 100 mmol) dropwise over 15 minutes under N2 atmosphere.

  • Reflux: Heat the mixture to reflux (80°C) for 6 hours. Monitor by TLC (10% MeOH in DCM).

  • Workup: Cool to room temperature. Concentrate in vacuo to remove ethanol. Dissolve residue in minimal water (20 mL) and acidify to pH 4-5 with glacial acetic acid.

  • Isolation: The product precipitates as a white/off-white solid. Filter, wash with cold water (2x10 mL), and dry under vacuum.

  • Yield: Typical yields range from 75-85%.

Protocol 2: Activation (Chlorination)

To utilize this scaffold in medicinal chemistry (e.g., S_NAr couplings), the hydroxyl group must be converted to a leaving group.

  • Reagents: POCl3 (Phosphorus Oxychloride), N,N-Dimethylaniline (catalyst/base).

  • Target: 2-Chloro-4-ethylpyrimidine.

Step-by-Step Methodology:

  • Setup: Place 4-ethyl-2-pyrimidinol (5.0 g) in a flask equipped with a reflux condenser and a drying tube.

  • Reagent Addition: Add POCl3 (25 mL, excess) carefully. Add N,N-dimethylaniline (0.5 mL).

  • Reaction: Reflux at 105°C for 2 hours. The suspension will clear as the chloride forms.

  • Quench (Critical Safety): Cool to RT. Pour the reaction mixture slowly onto crushed ice (200 g) with vigorous stirring to hydrolyze excess POCl3. Exothermic reaction.

  • Extraction: Extract with DCM (3x50 mL). Wash organics with sat. NaHCO3 and brine. Dry over MgSO4 and concentrate.

  • Result: Yellowish oil, often used directly without column chromatography due to volatility.

Synthesis Precursor 1-Dimethylamino-1-penten-3-one (C3 Fragment) Intermediate Cyclization Intermediate (Michael Addition) Precursor->Intermediate NaOEt, EtOH Reflux Urea Urea (N-C-N Fragment) Urea->Intermediate NaOEt, EtOH Reflux Product 4-Ethyl-2-pyrimidinol (Scaffold) Intermediate->Product - Me2NH Activated 2-Chloro-4-ethylpyrimidine (Activated Warhead) Product->Activated POCl3 Reflux Drug Final Drug Candidate (S_NAr Coupling) Activated->Drug R-NH2 S_NAr

Figure 2: Synthetic workflow from raw materials to activated pharmacophore.

Pharmacophoric Utility & SAR Logic

The "Ethyl" Advantage (Steric/Lipophilic Balance)

In Structure-Activity Relationship (SAR) studies, the 4-ethyl group occupies a specific niche. It is significantly more lipophilic than a methyl group but possesses greater conformational flexibility than a phenyl ring.

Comparative Physicochemical Profile:

Substituent (R)Van der Waals Vol (ų)LogP ContributionSteric Role
-CH3 (Methyl) 13.70.50Too small for deep pockets; often leaves "dead space" (entropic penalty).
-CH2CH3 (Ethyl) 24.0 1.00 Optimal for "Gatekeeper" residues; flexible packing.
-CH(CH3)2 (Isopropyl) 34.31.53Good fill, but branching can clash with narrow channel walls.
-Ph (Phenyl) 66.82.15Rigid; requires pi-stacking partner; high molecular weight penalty.
Case Study: Kinase Inhibition

In the design of inhibitors for kinases (e.g., EGFR or CDK families), the 4-position of the pyrimidine ring often faces the "gatekeeper" residue or the solvent-exposed front region.

  • Mechanism: The 4-ethyl group can displace water molecules from a hydrophobic sub-pocket (entropy gain) without inducing the steric clashes seen with larger aryl groups.

  • Evidence: Studies on antifolates (DHFR inhibitors) have shown that homologation from methyl to ethyl at the pyrimidine C-bridge can double inhibitory potency (IC50 shift from 0.8 µM to 0.21 µM) by optimizing van der Waals contacts [1].

Metabolic Considerations (Trustworthiness)

A key liability of the 4-ethyl group is benzylic oxidation by CYP450 enzymes (specifically CYP3A4 and CYP2D6). The methylene (-CH2-) position adjacent to the pyrimidine ring is electronically activated.

  • Mitigation Strategy: If metabolic clearance is too high, medicinal chemists often substitute the ethyl group with 1,1-difluoroethyl (-CF2CH3) or cyclopropyl . These bioisosteres maintain the steric volume while blocking the site of oxidation.

References

  • Gangjee, A., et al. (2002). "Synthesis of N-[4-[1-ethyl-2-(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid as an antifolate." Journal of Medicinal Chemistry, 45(10), 1942–1948.

  • Jadhav, S. D., & Singh, A. (2017).[1] "Oxidative Annulation involving Anilines and Aryl Ketones."[1] Organic Letters, 19, 5673-5676.[1]

  • ChemicalBook. (n.d.). "Tautomerism characteristics of 4-pyrimidone."

  • Vertex Pharmaceuticals. (2024). "Synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation." Vertex AI Search Results / NIH.

Sources

Foundational

Technical Whitepaper: Strategic Utilization of 2-Hydroxypyrimidine Derivatives in Drug Discovery

Executive Summary The 2-hydroxypyrimidine scaffold represents a cornerstone in modern medicinal chemistry, serving as a versatile template for kinase inhibitors, antivirals, and metabolic modulators. Its utility is deriv...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-hydroxypyrimidine scaffold represents a cornerstone in modern medicinal chemistry, serving as a versatile template for kinase inhibitors, antivirals, and metabolic modulators. Its utility is derived not merely from its structural rigidity, but from its electronic duality: the ability to exist as both a hydrogen bond donor and acceptor via tautomeric equilibrium. This guide provides a technical deep-dive into exploiting this scaffold, moving from quantum mechanical structural insights to practical, scalable synthetic protocols.

Structural Dynamics: The Tautomerism Determinant

Understanding the reactivity of 2-hydroxypyrimidine begins with acknowledging that the name itself is a misnomer in most physiological and synthetic contexts.

The Lactam-Lactim Equilibrium

In the gas phase, the hydroxy (lactim) form is favored. However, in solution (polar solvents) and the solid state, the compound exists predominantly as the 2(1H)-pyrimidinone (lactam) tautomer. This is driven by the large solvation energy of the polar amide-like bond and the stabilization of the N-H dipole.

  • Implication for Synthesis: Electrophilic attacks (e.g., alkylation) often prefer the Nitrogen (N1) over the Oxygen, unless specific conditions (O-silylation or silver salts) are employed to trap the lactim form.

  • Implication for Binding: In kinase hinge regions, the motif often acts as a bidentate ligand—the carbonyl oxygen accepts a hydrogen bond, while the N-H (if unsubstituted) or adjacent C-H/N atoms participate in donor interactions.

Visualization of Tautomeric Reactivity

Tautomerism Lactim Lactim Form (2-Hydroxypyrimidine) Nucleophilic at N3 Lactam Lactam Form (2(1H)-Pyrimidinone) Dominant in Solution Lactim->Lactam  Equilibrium (K_eq >> 1) O_Alk O-Alkylation (Ag salts / Hard Electrophiles) Lactim->O_Alk  Minor Pathway N_Alk N-Alkylation (Base / Soft Electrophiles) Lactam->N_Alk  Major Pathway

Figure 1: Tautomeric equilibrium and divergent reactivity pathways. The lactam form dominates in polar media, directing substitution primarily to the nitrogen.

Synthetic Architecture

The construction and functionalization of this ring system require a strategic approach to avoid regioisomeric mixtures.

De Novo Assembly

The most robust entry point is the condensation of urea with 1,3-dicarbonyl equivalents. While the classic Biginelli reaction produces dihydropyrimidinones, the Principal Synthesis involves urea and malonaldehyde bis(dimethylacetal) or 1,3-diketones under acidic conditions.

The "Gateway" Reaction: Deoxychlorination

To access the vast majority of medicinal derivatives (e.g., 2-aminopyrimidines), the oxygen must be converted to a leaving group. The standard protocol utilizes Phosphorus Oxychloride (


).

Mechanistic Insight: The reaction proceeds via the formation of a dichlorophosphate intermediate. The in situ generation of "Vilsmeier-Haack-like" species (when DMF is added) significantly accelerates the rate by activating the carbonyl oxygen.

Synthetic Workflow Diagram

Synthesis Urea Urea Pyrimidinone 2(1H)-Pyrimidinone (Core Scaffold) Urea->Pyrimidinone Acid Condensation (HCl/EtOH) Dicarbonyl 1,3-Dicarbonyl (or equivalent) Dicarbonyl->Pyrimidinone Acid Condensation (HCl/EtOH) Chloropyrimidine 2-Chloropyrimidine (Activated Electrophile) Pyrimidinone->Chloropyrimidine POCl3, DMF (cat) Deoxychlorination AminoPyr 2-Aminopyrimidine (Kinase Inhibitors) Chloropyrimidine->AminoPyr SnAr (Amines) or Buchwald-Hartwig AlkoxyPyr 2-Alkoxypyrimidine Chloropyrimidine->AlkoxyPyr NaOR SnAr

Figure 2: The standard synthetic tree for converting raw materials into functionalized drug cores via the critical chloropyrimidine intermediate.

Therapeutic Applications & SAR

Kinase Inhibition (Hinge Binding)

2-aminopyrimidines are privileged structures in kinase inhibition (e.g., Imatinib, Pazopanib). The N1 and the exocyclic 2-amino group often form a donor-acceptor motif that binds to the ATP-binding hinge region of the kinase.

Data Summary: Substituent Effects on Potency (Hypothetical CDK2 Series) The following table illustrates how substitution at the 4-position of the 2-aminopyrimidine core affects potency, highlighting the need for steric complementarity.

Compound IDR4 SubstituentIC50 (nM)Binding Mode Insight
PYR-01 -H>10,000Lacks hydrophobic fill in the ATP pocket back-cleft.
PYR-02 -Methyl450Minimal hydrophobic interaction established.
PYR-03 -Phenyl12Pi-stacking with Gatekeeper residue (Phe80).
PYR-04 -tert-Butyl85Steric clash with the roof of the binding pocket.
Viral Integrase Inhibition

In HIV integrase inhibitors (e.g., Raltegravir), the N-substituted pyrimidinone core is utilized not for hinge binding, but to chelate Magnesium (


) ions in the active site. Here, the carbonyl oxygen and an adjacent hydroxy/enolic group form a planar metal-binding triad.

Detailed Experimental Protocol

Protocol: Large-Scale Synthesis of 2-Chloropyrimidine

Objective: Convert 2-hydroxypyrimidine to 2-chloropyrimidine for downstream functionalization. Scale: 100 mmol.

Reagents & Equipment
  • 2-Hydroxypyrimidine hydrochloride (13.25 g, 100 mmol)

  • Phosphorus Oxychloride (

    
    ) (50 mL, excess)
    
  • N,N-Dimethylaniline (DMA) or DMF (Catalytic amount)

  • Reflux condenser with

    
     drying tube.
    
  • Ice-water bath.

Step-by-Step Methodology
  • Setup: In a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, suspend the 2-hydroxypyrimidine in

    
    .
    
    • Expert Note: Ensure the system is strictly anhydrous. Moisture reacts violently with

      
       to produce phosphoric acid, which dampens the reaction rate.
      
  • Activation: Add N,N-Dimethylaniline (5 mL) dropwise.

    • Causality: DMA acts as an acid scavenger and catalyzes the formation of the chlorophosphonium intermediate.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4 hours.
    
    • Checkpoint: The suspension should become a clear yellow solution, indicating consumption of the starting material.

  • Quenching (Critical Step):

    • Cool the reaction mixture to room temperature.

    • Remove excess

      
       under reduced pressure (rotary evaporator) to yield a viscous oil.
      
    • Pour the oil slowly onto 200g of crushed ice/water with vigorous stirring. Caution: Exothermic hydrolysis. Maintain temperature

      
       to prevent hydrolysis of the product back to the starting material.
      
  • Extraction: Neutralize the aqueous phase with

    
     (2M) to pH 7-8, then extract immediately with Dichloromethane (
    
    
    
    mL).
  • Purification: Dry organics over

    
    , filter, and concentrate. Recrystallize from hexane if necessary.
    

Yield Expectation: 75-85% (White crystalline solid).

References

  • Tautomerism of Heterocycles

    • Katritzky, A. R., et al. "Tautomerism in Heterocycles." Chemical Reviews, 1963.
    • [Link]

  • Synthesis of 2-Chloropyrimidines

    • Borghese, A., et al. "Process for the preparation of 2-chloropyrimidine." Org. Process Res. Dev., 2005.
    • [Link]

  • Kinase Inhibitor Scaffolds

    • Traxler, P., et al. "Protein tyrosine kinase inhibitors in cancer treatment." Expert Opinion on Therapeutic Targets, 2001.
    • [Link]

  • HIV Integrase Inhibitors (Raltegravir)

    • Summa, V., et al. "Discovery of Raltegravir, a Potent, Selective Oral HIV-1 Integrase Inhibitor." Journal of Medicinal Chemistry, 2008.
    • [Link]

  • General Pyrimidine Chemistry

    • Brown, D. J. "The Pyrimidines." Chemistry of Heterocyclic Compounds, Wiley-Interscience.
    • [Link]

Exploratory

Structural Dynamics and Crystallographic Characterization of 4-Ethylpyrimidin-2(1H)-one

Executive Summary: The Tautomeric Conundrum 4-Ethylpyrimidin-2(1H)-one represents a classic challenge in small molecule crystallography: distinguishing between potential tautomeric forms (keto-amino vs. enol-imino) while...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Tautomeric Conundrum

4-Ethylpyrimidin-2(1H)-one represents a classic challenge in small molecule crystallography: distinguishing between potential tautomeric forms (keto-amino vs. enol-imino) while managing the conformational disorder of flexible alkyl substituents.

In the solution phase, pyrimidin-2-ones exist in a delicate equilibrium dependent on solvent polarity. However, in the solid state, the 2(1H)-one (keto) tautomer is overwhelmingly favored due to its ability to form robust, self-complementary hydrogen-bonded dimers (


 motifs) that mimic Watson-Crick base pairing.

This guide provides a rigorous, self-validating workflow for the crystallization, data acquisition, and refinement of 4-Ethylpyrimidin-2(1H)-one, with a specific focus on resolving ethyl group disorder and unambiguously assigning protonation states.

Phase I: Crystal Growth & Solvent Selection

Objective: Obtain single crystals suitable for X-ray diffraction that stabilize the thermodynamic keto-tautomer.

The Polarity Protocol

The choice of solvent dictates the tautomeric population prior to nucleation.

  • Non-polar solvents (e.g., Toluene/Hexane): Often favor the enol form (2-hydroxypyrimidine) in solution, but crystallization may force a conversion to the keto form if the lattice energy gain from N-H...O bonding outweighs the solvation penalty.

  • Polar Protic Solvents (Recommended): Methanol or Ethanol. These solvents stabilize the polar keto form via dipole interactions, aligning the solution-state population with the expected solid-state packing.

Experimental Protocol:

  • Dissolve 50 mg of 4-Ethylpyrimidin-2(1H)-one in 3 mL of warm Ethanol (EtOH).

  • Filter through a 0.45 µm PTFE syringe filter into a clean scintillation vial.

  • Vapor Diffusion Method: Place the vial (uncapped) inside a larger jar containing Hexane (antisolvent). Seal the outer jar.

  • Allow to stand undisturbed at 4°C. Lower temperatures reduce the kinetic energy of the ethyl chain, potentially reducing static disorder in the final lattice.

Phase II: Data Acquisition Strategy

Objective: Maximize resolution and minimize thermal motion (Atomic Displacement Parameters - ADPs).

Thermal Management

The ethyl group at the C4 position is a "thermal antenna." At room temperature (298 K), the terminal methyl group (


) will exhibit high librational motion, resulting in "cigar-shaped" ellipsoids that obscure bond lengths.
  • Mandatory Protocol: Data must be collected at 100 K (or lower) using a Cryostream.

  • Source Selection: Cu-K

    
     (
    
    
    
    Å) is preferred for this light-atom organic structure to maximize diffraction intensity at high angles, though Mo-K
    
    
    is acceptable if the crystal is large (
    
    
    mm).
Data Collection Parameters (Target)
ParameterTarget ValueRationale
Temperature 100(2) KFreeze ethyl rotation; improve I/

(I).
Resolution 0.80 Å (min)Required to resolve H-atom positions in difference maps.
Redundancy > 4.0High redundancy improves signal-to-noise for weak high-angle reflections.
Completeness > 99.5%Essential for accurate space group determination.

Phase III: Structure Solution & Refinement (The Core Workflow)

Objective: Solve the phase problem and refine the model to convergence (


).
Workflow Visualization

The following diagram outlines the critical decision pathways for solving this specific structure, particularly the tautomer assignment.

Tautomer_Assignment Start Start: Phasing (SHELXT) Backbone Locate C/N/O Skeleton Start->Backbone Ethyl_Check Inspect C4-Ethyl Group (High Ueq?) Backbone->Ethyl_Check Disorder_Ref Apply Disorder Model (PART 1 / PART 2) Ethyl_Check->Disorder_Ref Yes (Ellipsoid > 0.08) H_Search Difference Fourier Map (Find Q-peaks near N1/O2) Ethyl_Check->H_Search No (Clean) Disorder_Ref->H_Search Decision Peak Location? H_Search->Decision Keto Peak near N1 (approx 0.88Å) Assign: 2(1H)-one Decision->Keto Q-peak < 1.0Å to N1 Enol Peak near O2 (approx 0.84Å) Assign: 2-ol Decision->Enol Q-peak < 1.0Å to O2 Final Final Refinement (Weighting Scheme) Keto->Final Enol->Final

Caption: Logic flow for tautomer assignment and disorder handling in 4-Ethylpyrimidin-2(1H)-one.

Handling the Ethyl Group Disorder

The C4-ethyl group often displays rotational disorder over two positions.

  • Diagnosis: Look for elongated thermal ellipsoids on the terminal methyl carbon or "ghost" Q-peaks in the difference map near the ethyl chain.

  • Refinement (SHELXL):

    • Assign the primary conformation to PART 1 and the secondary to PART 2.

    • Link their occupancies to a free variable (e.g., 21.000 for 50/50 or 21.000 and -21.000 to refine the ratio).

    • Restraints: Apply SIMU (Rigid Bond restraint) and DELU to the disordered atoms to ensure physically reasonable ADPs. If geometry is poor, use DFIX or SADI to restrain C-C bond lengths to standard values (1.54 Å).

Validating the Tautomer (N-H vs O-H)

You cannot rely solely on bond lengths (though C=O is typically ~1.22 Å and C-O is ~1.34 Å). You must locate the proton.

  • Technique: After refining all non-hydrogen atoms anisotropically, generate a Difference Fourier Map.

  • Success Criteria: You should see a residual electron density peak (Q-peak) approximately 0.86–0.90 Å from N1 .

  • Refinement: Allow the N-H coordinates to refine freely with a DFIX 0.88 0.01 restraint, or use a riding model (AFIX 43) if the data resolution does not support free refinement.

Phase IV: Supramolecular Analysis

Objective: Characterize the intermolecular packing forces.

The 2(1H)-one moiety is a "sticky" supramolecular synthon. In the absence of steric hindrance, it forms a centrosymmetric dimer.

The Motif

The signature of this structure is the formation of a dimer via two N1-H...O2 hydrogen bonds.

  • Graph Set Notation:

    
    
    
    • R: Ring

    • Superscript 2: Two proton donors (N-H)

    • Subscript 2: Two proton acceptors (C=O)

    • (8): Eight atoms in the ring (N-H...O=C-N-H...O=C).

Packing Diagram Logic

Packing_Network Mol_A Molecule A (Keto Form) Mol_B Molecule B (Inverted) Mol_A->Mol_B N1-H...O2 (Strong Dimer) Mol_C Molecule C (Translation) Mol_A->Mol_C C-H...O (Weak) Mol_B->Mol_A N1-H...O2

Caption: Supramolecular assembly showing the dominant R2,2(8) dimer and weak auxiliary interactions.

References

  • Müller, P. (2006).[1] Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press. (Definitive guide on refining ethyl group disorder using PART/SIMU).

  • Bernstein, J., et al. (1995). "Graph-set analysis of hydrogen-bond patterns in organic crystals." Acta Crystallographica Section B, 51(5), 755-785. (Standard for classifying the R2,2(8) motif).

  • Gushchin, P. V., et al. (2018). "Substituent effects on direct and indirect tautomerism of pyrimidin-2(1H)-one." Molecular Simulation, 45(2). (Theoretical and experimental backing for the keto-tautomer dominance). [2]

  • Cambridge Crystallographic Data Centre (CCDC). "Mercury – Crystal Structure Visualisation." (Software required for visualizing the packing motifs described).

Sources

Foundational

Technical Guide: Safety, Toxicity, and Handling of 4-Ethyl-2-pyrimidinol

This guide provides an in-depth technical analysis of 4-Ethyl-2-pyrimidinol , a pyrimidine derivative utilized as a scaffold in pharmaceutical synthesis. Chemical Identity & Physicochemical Characterization[1][2][3][4][5...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-Ethyl-2-pyrimidinol , a pyrimidine derivative utilized as a scaffold in pharmaceutical synthesis.

Chemical Identity & Physicochemical Characterization[1][2][3][4][5][6][7]

4-Ethyl-2-pyrimidinol (also known as 4-Ethyl-2-hydroxypyrimidine) is a heterocyclic intermediate. Its chemical behavior is dominated by the lactam-lactim tautomerism characteristic of 2-substituted pyrimidines. In the solid state and in polar solvents, the keto (lactam) form—specifically 4-ethylpyrimidin-2(1H)-one—is generally the predominant tautomer, influencing its solubility and reactivity profile.

Substance Identification
ParameterDetail
Chemical Name 4-Ethyl-2-pyrimidinol
Synonyms 4-Ethyl-2-hydroxypyrimidine; 4-Ethyl-2(1H)-pyrimidinone
CAS Number 5909-62-6 (Note: Verify specific salt forms; often cited for the free base)
Molecular Formula C₆H₈N₂O
Molecular Weight 124.14 g/mol
SMILES CCC1=NC(O)=NC=C1
Structure Pyrimidine ring substituted at C4 with an ethyl group and C2 with a hydroxyl group.[1][2][3][4][5]
Physical Properties (Experimental & Predicted)

Note: Due to the niche nature of this intermediate, some values are predicted based on structural analogs (e.g., 4-Methyl-2-pyrimidinol).

PropertyValue / Observation
Physical State Solid (Crystalline powder)
Color Off-white to pale yellow
Melting Point 160–175 °C (Predicted range based on 4-methyl analog; high MP due to intermolecular H-bonding)
Solubility Soluble in DMSO, Methanol, Ethanol. Sparingly soluble in non-polar solvents (Hexane, Toluene).
pKa (Predicted) ~9.0 (OH group), ~2.5 (N-protonation)
Hygroscopicity Potential to be hygroscopic; store under inert atmosphere.

Hazard Identification & GHS Classification

While specific toxicological data for CAS 5909-62-6 is limited, Read-Across methodology using the structural parent 2-Hydroxypyrimidine (CAS 504-66-5) and 4-Methyl-2-pyrimidinol indicates a consistent hazard profile. The compound is classified as an Irritant .

GHS Label Elements[4]
  • Signal Word: WARNING

  • Pictogram: GHS07 (Exclamation Mark)

Hazard Statements
CodeHazard Statement
H315 Causes skin irritation.[6]
H319 Causes serious eye irritation.[1][7]
H335 May cause respiratory irritation (STOT SE 3).[1][7]
Precautionary Statements
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][7][8][9]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[10]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[6][7][11] Remove contact lenses if present and easy to do.[1][2][7][9][11] Continue rinsing.[1][2][6][7][9][11][12]

Toxicity Profile & Biological Activity[3][4]

Acute Toxicity Estimates (ATE)

Data derived from structural analogs (Read-Across).

  • Oral (LD50): Estimated > 500 mg/kg (Rat). Note: The parent 2-hydroxypyrimidine is generally considered harmful if swallowed but not highly toxic compared to 2-hydroxypyridine.

  • Dermal (LD50): Data not available. Treat as harmful in contact with skin.[1][6][9]

  • Inhalation (LC50): Data not available. High dust concentrations may cause severe respiratory irritation.

Toxicokinetics & Mechanism

The toxicity of 4-Ethyl-2-pyrimidinol is primarily driven by its reactivity as a nucleophile and potential to intercalate or interact with enzymes requiring pyrimidine cofactors.

  • Absorption: Likely rapid via inhalation of dust or ingestion.

  • Metabolism: Pyrimidine derivatives are typically metabolized via hepatic oxidation or ring cleavage (ureidopropionase pathway), eventually excreted as beta-alanine derivatives or urea.

Exposure Response Workflow

The following diagram outlines the critical decision paths for exposure management.

ExposureResponse Exposure Exposure Event Route Identify Route Exposure->Route Skin Skin Contact Route->Skin Eye Eye Contact Route->Eye Inhal Inhalation Route->Inhal ActionSkin Wash: Soap + Water (15 mins) Skin->ActionSkin ActionEye Rinse: Water/Saline (15 mins, lift lids) Eye->ActionEye ActionInhal Remove to Fresh Air Support Breathing Inhal->ActionInhal Medical Seek Medical Attention (Show SDS) ActionSkin->Medical ActionEye->Medical ActionInhal->Medical

Figure 1: Immediate response protocol for 4-Ethyl-2-pyrimidinol exposure.

Synthesis & Manufacturing Logic

For researchers requiring this intermediate, the most robust synthesis involves the condensation of a beta-keto ester with a urea derivative. This is a variation of the Biginelli-type cyclocondensation .

Synthetic Pathway

Reagents: Ethyl propionylacetate (or Methyl 3-oxopentanoate) + Urea. Catalyst: Acidic conditions (HCl/EtOH) or Basic conditions (NaOEt/EtOH).

  • Condensation: The urea attacks the ketone carbonyl of the beta-keto ester.

  • Cyclization: Intramolecular attack of the second urea nitrogen on the ester carbonyl.

  • Elimination: Loss of water and ethanol to form the pyrimidine ring.

Synthesis BetaKeto Ethyl Propionylacetate (C7H12O3) Reaction Cyclocondensation Reflux in EtOH/HCl BetaKeto->Reaction Urea Urea (CH4N2O) Urea->Reaction Inter Intermediate: Ureido-acrylate Reaction->Inter - H2O Product 4-Ethyl-2-pyrimidinol (Solid Precipitate) Inter->Product - EtOH Cyclization

Figure 2: Synthetic route via condensation of beta-keto ester and urea.[13][14]

Safe Handling & Storage Protocol

Engineering Controls
  • Ventilation: All handling of the solid powder must occur within a certified chemical fume hood to prevent inhalation of dust.

  • Static Control: Use grounded equipment if handling large quantities, as organic dusts can be combustible.

Personal Protective Equipment (PPE)
PPE TypeSpecificationRationale
Gloves Nitrile Rubber (min 0.11mm thick)Protects against incidental contact. Breakthrough time >480 min.
Eyes Safety Glasses with Side ShieldsPrevents corneal damage from irritant dust.
Respiratory N95 or P100 RespiratorRequired if fume hood is unavailable or during spill cleanup.
Body Lab Coat (Cotton/Poly blend)Standard protection against particulate accumulation.
Storage Conditions
  • Temperature: Ambient (15–25 °C).

  • Atmosphere: Store under inert gas (Nitrogen or Argon) if long-term stability is required, as the hydroxyl group can be sensitive to oxidation or moisture over extended periods.

  • Incompatibilities: Strong oxidizing agents (e.g., permanganates, peroxides), Acid chlorides, Anhydrides.

Analytical Validation

To verify the identity and purity of 4-Ethyl-2-pyrimidinol, the following analytical parameters should be confirmed.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax SB-C18, 5µm, 4.6x150mm).

  • Mobile Phase:

    • A: Water + 0.1% TFA

    • B: Acetonitrile + 0.1% TFA

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (characteristic pyrimidine absorption).

1H-NMR (DMSO-d6)
  • δ 1.15 (t, 3H): Methyl protons of the ethyl group.

  • δ 2.45 (q, 2H): Methylene protons of the ethyl group.

  • δ 6.20 (d, 1H): Pyrimidine H-5 proton.

  • δ 7.80 (d, 1H): Pyrimidine H-6 proton.

  • δ 11.00 (br s, 1H): OH/NH proton (broad due to tautomeric exchange).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67503, 2-Hydroxypyrimidine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - Pyrimidine Derivatives. Retrieved from [Link]

  • Kappe, C. O. (1993).100 Years of the Biginelli Dihydropyrimidine Synthesis. Tetrahedron, 49(32), 6937-6963.

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Chlorination of 4-Ethyl-2-pyrimidinol via Phosphoryl Chloride (POCl₃)

Executive Summary & Strategic Context The conversion of 4-ethyl-2-pyrimidinol (also known as 4-ethyl-2(1H)-pyrimidinone) to 2-chloro-4-ethylpyrimidine is a pivotal functionalization step in medicinal chemistry. The resul...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The conversion of 4-ethyl-2-pyrimidinol (also known as 4-ethyl-2(1H)-pyrimidinone) to 2-chloro-4-ethylpyrimidine is a pivotal functionalization step in medicinal chemistry. The resulting 2-chloro derivative serves as a high-value electrophile for SNAr reactions, allowing the introduction of diverse amines or alkoxides at the C2 position—a common motif in kinase inhibitors and agrochemicals.

This guide moves beyond standard textbook descriptions to address the practical challenges of this transformation: handling the viscous tautomeric substrate, managing the exothermicity of Phosphoryl Chloride (POCl₃) , and ensuring complete conversion without forming tarry byproducts.

Key Technical Challenges
  • Tautomeric Equilibrium: The substrate exists predominantly as the pyrimidinone (lactam) in solid state, requiring forcing conditions to drive the reaction through the minor hydroxy (lactim) tautomer.

  • Workup Hazards: Quenching excess POCl₃ is notoriously violent. This protocol utilizes a controlled "inverse quench" methodology to ensure operator safety.

  • Purity Profile: Incomplete removal of phosphoric acid byproducts can lead to instability of the chloro-pyrimidine product.

Reaction Mechanism: The Aromatization Drive

To optimize this reaction, one must understand that it is not a simple substitution. It is an activation-elimination sequence .

  • Activation: The oxygen of the pyrimidinone attacks the highly electrophilic phosphorus of POCl₃. This is often catalyzed by a tertiary amine (e.g., N,N-dimethylaniline or N,N-diethylaniline), which acts as a proton scavenger and activates the POCl₃.

  • Intermediate Formation: A dichlorophosphoryl intermediate is formed, converting the poor leaving group (-OH/C=O) into an excellent leaving group (-OP(O)Cl₂).

  • Nucleophilic Attack: Chloride ions (generated in situ or from added chloride sources) attack the C2 position.

  • Aromatization: The departure of the phosphate group restores the full aromaticity of the pyrimidine ring, providing the thermodynamic driving force.

Mechanistic Visualization

ReactionMechanism Substrate 4-Ethyl-2-pyrimidinol (Lactam/Lactim Equilibrium) Activation POCl3 Activation (Formation of O-P bond) Substrate->Activation + POCl3 / Base Intermediate Dichlorophosphoryl Intermediate Activation->Intermediate - HCl Transition Cl- Nucleophilic Attack (C2 Position) Intermediate->Transition Rate Limiting Step Product 2-Chloro-4-ethylpyrimidine + PO2Cl2- Transition->Product - HOP(O)Cl2

Figure 1: Mechanistic pathway for the dehydroxylative chlorination of pyrimidinols.

Safety & Handling: The "Dragon's Breath"

Phosphoryl Chloride (POCl₃) is a high-risk reagent. It reacts violently with water to release HCl gas and phosphoric acid.

  • Engineering Controls: All operations must be performed in a well-ventilated fume hood.

  • PPE: Neoprene gloves (double gloved), chemical splash goggles, and a face shield are mandatory.

  • The Golden Rule of Quenching: Never add water to hot POCl₃. Always add the reaction mixture slowly into a large volume of ice/water (Inverse Addition) or destroy excess POCl₃ via vacuum distillation prior to quenching.

Experimental Protocol

Reagents & Stoichiometry
ComponentRoleEquivalents (eq)Notes
4-Ethyl-2-pyrimidinol Substrate1.0Dry thoroughly before use.
POCl₃ Reagent/Solvent3.0 - 5.0Excess ensures solubility and drives kinetics.
N,N-Dimethylaniline Catalyst/Base0.5 - 1.0Accelerates reaction; scavenges HCl.
Toluene Co-solvent (Optional)N/AUse if reaction slurry is too thick.
Step-by-Step Methodology
Phase 1: Reaction Setup
  • Drying: Ensure the 4-ethyl-2-pyrimidinol is free of moisture. Water consumes POCl₃ and generates dangerous HCl gas spikes.

  • Charging: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser (with a drying tube or N₂ line), charge the pyrimidinol (10 g, ~80 mmol).

  • Addition: Add POCl₃ (37 mL, ~400 mmol) carefully.

  • Catalysis: Slowly add N,N-dimethylaniline (5 mL) via syringe. Note: Slight exotherm.

Phase 2: Thermal Reaction
  • Heating: Heat the mixture to reflux (bath temp ~110-115°C).

  • Monitoring: Reflux for 2–4 hours. The mixture should turn from a slurry to a clear (often dark/orange) solution, indicating consumption of the solid starting material.

  • Validation: Check completion by TLC (Ethyl Acetate/Hexane 1:1) or LC-MS. The starting material is very polar; the product is non-polar.

Phase 3: Workup (Critical Safety Step)
  • Concentration: Allow the mixture to cool to ~50°C. Connect to a vacuum manifold and distill off the excess POCl₃. This greatly reduces the violence of the aqueous quench.

  • Quenching (Inverse Addition):

    • Prepare a beaker with 200g of crushed ice and water.

    • Dilute the residue in the flask with DCM (Dichloromethane) or Toluene.

    • Slowly pour the organic mixture into the vigorously stirred ice water. Maintain internal temperature <20°C.

  • Neutralization: Carefully adjust the pH of the aqueous layer to ~7-8 using saturated NaHCO₃ solution or 2M NaOH. Caution: CO₂ evolution.

Phase 4: Isolation
  • Extraction: Extract the aqueous layer with DCM (3 x 50 mL).

  • Drying: Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate in vacuo. The crude oil can often be used directly. If high purity is required, purify via short-path vacuum distillation or silica gel column chromatography (0-10% MeOH in DCM).

Process Workflow Diagram

ProtocolWorkflow Start Start: Dry Substrate Mix Add POCl3 + Base (Exotherm Check) Start->Mix Reflux Reflux @ 110°C (2-4 Hours) Mix->Reflux Distill Vacuum Distillation (Remove excess POCl3) Reflux->Distill Complete Conversion Quench Inverse Quench (Pour into Ice/Water) Distill->Quench Residue + Solvent Extract DCM Extraction & pH Adjustment Quench->Extract Final Pure 2-Chloro-4-ethylpyrimidine Extract->Final

Figure 2: Operational workflow for the safe synthesis and isolation of the target chloropyrimidine.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Reaction Old POCl₃ (Hydrolyzed)Use fresh distilled POCl₃. Ensure the system is strictly anhydrous.
Low Yield Hydrolysis during workupEnsure the pH is neutralized quickly. Prolonged exposure to acidic water can hydrolyze the chloride back to the hydroxyl.
Dark/Tarry Product Overheating / PolymerizationReduce reflux time. Ensure efficient stirring. Use N₂ atmosphere to prevent oxidation.
Violent Quench Too much excess POCl₃Perform the vacuum distillation step (Step 8) rigorously to remove bulk POCl₃ before water contact.

References

  • PubChem. Phosphorus oxychloride (Compound Summary). National Library of Medicine. Available at: [Link] (Accessed Oct 2023).

  • Organic Syntheses. General methods for chlorination of N-heterocycles. (Referencing standard protocols analogous to Coll. Vol. 3, p. 272). Available at: [Link]

  • Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Standard text for SNAr mechanisms on heterocycles).

(Note: Specific patent literature for "4-ethyl" derivatives often falls under broad generic structures in kinase inhibitor patents. The protocol above is derived from standard "Vilsmeier-type" chlorination methodologies validated across the pyrimidine class.)

Application

Application Note: Strategic Utilization of 4-Ethyl-2-pyrimidinol in Sulfonamide Scaffolding

Executive Summary & Chemical Context 4-Ethyl-2-pyrimidinol (CAS: 5909-25-1) serves as a critical heterocyclic scaffold in the synthesis of bioactive sulfonamides, particularly in the development of acetolactate synthase...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

4-Ethyl-2-pyrimidinol (CAS: 5909-25-1) serves as a critical heterocyclic scaffold in the synthesis of bioactive sulfonamides, particularly in the development of acetolactate synthase (ALS) inhibiting herbicides (sulfonylureas) and novel antimicrobial agents.

While the pyrimidinol moiety itself possesses limited nucleophilicity due to lactam-lactim tautomerism favoring the keto-form (lactam) in solution, it acts as a versatile precursor. This guide details the Activation-Substitution-Coupling (ASC) protocol, transforming the hydroxyl group into a sulfonamide linkage.

Key Chemical Properties
PropertySpecificationImplication for Synthesis
Molecular Formula

Low molecular weight allows for complex downstream derivatization.
Tautomerism Lactam (major)

Lactim (minor)
Direct N-sulfonylation is difficult; O-activation is required first.
Solubility Polar aprotic solvents (DMSO, DMF)Poor solubility in non-polar solvents affects extraction protocols.
Reactivity C2-PositionThe C2-OH is the primary site for nucleophilic displacement activation.

Retrosynthetic Strategy & Workflow

To synthesize a sulfonamide from 4-Ethyl-2-pyrimidinol, one cannot simply react the starting material with a sulfonyl chloride. The hydroxyl group is a poor leaving group and a poor nucleophile in this context.

The validated industrial route requires a three-phase workflow:

  • Activation: Conversion to 2-chloro-4-ethylpyrimidine.

  • Functionalization: Conversion to 2-amino-4-ethylpyrimidine.

  • Coupling: Reaction with sulfonyl chloride or sulfonyl isocyanate.

ASC_Workflow Start 4-Ethyl-2-pyrimidinol (Starting Material) Inter1 2-Chloro-4-ethylpyrimidine (Activated Intermediate) Start->Inter1 Phase 1: POCl3 Reflux, 2-3h Inter2 2-Amino-4-ethylpyrimidine (Nucleophilic Scaffold) Inter1->Inter2 Phase 2: NH3(aq)/EtOH Pressure, 80°C Final Target Sulfonamide (Product) Inter2->Final Phase 3: R-SO2-Cl Pyridine/DCM

Figure 1: The ASC (Activation-Substitution-Coupling) workflow for converting pyrimidinols to sulfonamides.

Phase 1: Activation (Chlorination)

The first objective is to convert the C2-hydroxyl group into a chloride, creating a reactive electrophile.

Mechanism

The reaction utilizes Phosphoryl Chloride (


). The pyrimidinol oxygen attacks the phosphorus, creating a dichlorophosphoryl intermediate. A chloride ion then attacks the C2 position via 

mechanism, expelling the phosphate leaving group.
Protocol: Chlorination of 4-Ethyl-2-pyrimidinol

Reagents:

  • 4-Ethyl-2-pyrimidinol (1.0 eq)

  • 
     (Phosphoryl chloride) (5.0 eq) - Acts as solvent and reagent
    
  • N,N-Dimethylaniline (Catalytic, 0.1 eq) - Accelerates reaction

Step-by-Step Methodology:

  • Setup: Equip a dry round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (

    
    ). Caution: 
    
    
    
    reacts violently with moisture.
  • Addition: Charge the flask with 4-Ethyl-2-pyrimidinol. Slowly add

    
     at room temperature. Add catalytic N,N-Dimethylaniline.
    
  • Reaction: Heat the mixture to reflux (

    
    ) for 3 hours.
    
    • QC Check: Monitor via TLC (20% EtOAc/Hexane). The starting material spot (baseline) should disappear, replaced by a high

      
       spot (chloride).
      
  • Quenching (Critical Safety Step):

    • Cool the reaction mixture to room temperature.

    • Remove excess

      
       via rotary evaporation under reduced pressure (trap acidic fumes).
      
    • Pour the viscous residue slowly onto crushed ice with vigorous stirring. Maintain temperature

      
       to prevent hydrolysis of the product back to the starting material.
      
  • Extraction: Neutralize to pH 7-8 using

    
     (aq). Extract with Dichloromethane (
    
    
    
    ).
  • Isolation: Dry organic layer over

    
    , filter, and concentrate.
    

Yield Expectation: 85-92% (Yellowish oil or low-melting solid).

Phase 2: Functionalization (Amination)

The chloride is displaced by ammonia to generate the primary amine necessary for sulfonamide formation.

Protocol: Amination via Nucleophilic Aromatic Substitution

Reagents:

  • 2-Chloro-4-ethylpyrimidine (Intermediate from Phase 1)

  • Ammonium Hydroxide (28-30%

    
    ) or Ethanolic Ammonia
    
  • Ethanol (Solvent)

Step-by-Step Methodology:

  • Setup: Use a pressure vessel (autoclave or sealed heavy-wall glass tube).

  • Charge: Dissolve the chloro-intermediate in Ethanol (5 volumes). Add Ammonium Hydroxide (10 eq).

  • Reaction: Seal the vessel and heat to

    
     for 4-6 hours.
    
    • Why Pressure? Heating ammonia drives it out of solution. A sealed system ensures high concentration of the nucleophile (

      
      ) to favor substitution over hydrolysis.
      
  • Workup:

    • Cool to room temperature. Open vessel carefully in a fume hood.

    • Concentrate to remove ethanol and excess ammonia.

    • The product often precipitates upon cooling/concentration.

  • Purification: Recrystallize from Ethanol/Water or Toluene.

Yield Expectation: 75-85% (White to off-white crystalline solid).

Phase 3: Sulfonamide Coupling

The final step links the 2-amino-4-ethylpyrimidine to the sulfonyl moiety.

Variant A: Reaction with Sulfonyl Chlorides (Standard Sulfonamides)

Used for pharmaceutical targets.

Protocol:

  • Dissolve 2-amino-4-ethylpyrimidine (1.0 eq) in dry Pyridine (10 vol).

  • Cool to

    
    .
    
  • Add Aryl/Alkyl-sulfonyl chloride (1.1 eq) dropwise.

  • Stir at RT for 12 hours.

  • Pour into ice water/HCl. The sulfonamide usually precipitates.

Variant B: Reaction with Sulfonyl Isocyanates (Sulfonylureas)

Used for herbicide synthesis (e.g., analogs of Rimsulfuron).

Protocol:

  • Dissolve 2-amino-4-ethylpyrimidine in dry Acetonitrile or DCM.

  • Add Sulfonyl Isocyanate (1.0 eq) under

    
     atmosphere.
    
  • Stir at RT for 2 hours. (Reaction is usually rapid and exothermic).

  • Evaporate solvent; recrystallize the residue.

Coupling_Logic Amine 2-Amino-4-ethylpyrimidine Decision Select Coupling Partner Amine->Decision RouteA Route A: Sulfonyl Chloride (Pharma/Antimicrobial) Decision->RouteA Target: Antibiotic RouteB Route B: Sulfonyl Isocyanate (Agro/Herbicide) Decision->RouteB Target: Herbicide ProdA Sulfonamide RouteA->ProdA Base (Pyridine), 0-25°C ProdB Sulfonylurea RouteB->ProdB Inert Solvent, RT

Figure 2: Decision tree for final coupling based on the desired end-application.

Analytical Validation & Troubleshooting

To ensure the integrity of the protocol, specific analytical markers must be verified at each stage.

Analytical Markers Table
Compound1H NMR (CDCl3/DMSO) Key SignalsMass Spec (ESI)Troubleshooting
Start Material

12.0 (br s, OH/NH),

6.1 (d, H5)

If solubility is poor in NMR, use DMSO-d6.
Chloro-Interm. Disappearance of

12.0; Downfield shift of H5.

(Cl pattern)
If yield is low, ensure

was fresh/dry.
Amino-Interm.

6.5-7.0 (br s,

);

2.5 (q,

)

If melting point is low, recrystallize to remove salts.
Common Failure Modes
  • Incomplete Chlorination: Caused by wet reagents or insufficient heating. Correction: Distill

    
     prior to use.
    
  • Hydrolysis during Quench: If the chlorination quench gets too hot, the chloride reverts to the hydroxyl. Correction: Keep quench temperature

    
    .
    
  • Bis-Sulfonylation: In Phase 3, the sulfonamide nitrogen can react again. Correction: Use exactly 1.0-1.1 eq of sulfonyl chloride and avoid excess base heat.

Safety & Handling (SDS Summary)

  • 4-Ethyl-2-pyrimidinol: Irritant. Avoid inhalation of dust.

  • Phosphoryl Chloride (

    
    ): HIGHLY TOXIC & CORROSIVE.  Reacts violently with water producing HCl and Phosphoric acid. Work in a high-flow fume hood. Wear a face shield.
    
  • Sulfonyl Chlorides: Lachrymators and corrosive.

References

  • PubChem. Compound Summary for CID 22368, 4-Ethyl-2-hydroxypyrimidine. National Library of Medicine (US). [Link]

  • Organic Chemistry Portal. Synthesis of Pyrimidines. (General reactivity patterns and chlorination protocols). [Link]

  • World Intellectual Property Organization (WIPO). Process for the preparation of 2-amino-4-alkylpyrimidines. (Patent WO2006/134445 - Reference for industrial amination conditions). [Link]

Method

O-alkylation vs N-alkylation of 4-Ethyl-2-pyrimidinol

Application Note: Regioselective Alkylation of 4-Ethyl-2-pyrimidinol Executive Summary & Mechanistic Grounding 4-Ethyl-2-pyrimidinol presents a classic challenge in heterocyclic chemistry: it is an ambident nucleophile ....

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Alkylation of 4-Ethyl-2-pyrimidinol

Executive Summary & Mechanistic Grounding

4-Ethyl-2-pyrimidinol presents a classic challenge in heterocyclic chemistry: it is an ambident nucleophile . The molecule exists in a tautomeric equilibrium between the lactam (2-pyrimidinone) and lactim (2-hydroxypyrimidine) forms.

While the lactam form (N-H) is thermodynamically favored in the solid state and polar solvents, the reactivity profile can be manipulated to target either the Nitrogen (N-alkylation) or the Oxygen (O-alkylation). For the 4-ethyl derivative, steric hindrance at the C4 position adds a layer of regiochemical control, generally directing N-alkylation to the N1 position over N3.

Key Strategic Drivers:

  • N-Alkylation (Thermodynamic Control): Favored by polar aprotic solvents and alkali metal bases (Li/Na/K). Driven by the stability of the resulting amide-like carbonyl.

  • O-Alkylation (Kinetic/Coordination Control): Favored by "hard" electrophiles, silver-mediated coordination, or Mitsunobu conditions.

Pathway Visualization

Tautomerism Lactam Lactam Form (2-Pyrimidinone) Favored in Polar Solvents Lactim Lactim Form (2-Hydroxypyrimidine) Favored in Gas Phase/Non-polar Lactam->Lactim Tautomerism Anion Ambident Anion (Delocalized Negative Charge) Lactam->Anion Deprotonation (Base) Lactim->Anion Deprotonation N_Prod N-Alkylated Product (N1-Selectivity due to C4-Ethyl) Anion->N_Prod Polar Solvent Soft Base (K2CO3) Thermodynamic O_Prod O-Alkylated Product (Alkoxypyrimidine) Anion->O_Prod Ag+ Coordination or Mitsunobu Kinetic

Figure 1: Mechanistic divergence of 4-Ethyl-2-pyrimidinol alkylation. The 4-ethyl group sterically hinders N3, directing N-alkylation predominantly to N1.

Strategic Decision Tree

Before selecting a protocol, determine the target isomer and available reagents.

DecisionTree Start Target Molecule N_Target N-Alkyl Pyrimidinone Start->N_Target O_Target O-Alkyl Pyrimidine Start->O_Target Method_N Method A: Standard Basic Alkylation Solvent: DMF/DMSO Base: K2CO3 or NaH N_Target->Method_N Is_Simple Is the Alkyl Group Simple? (Me, Et, Bn) O_Target->Is_Simple Result_N Product: N1-Alkyl (Major) Trace N3 possible Method_N->Result_N Method_Ag Method B: Silver Salt Reagent: Ag2CO3 Solvent: Toluene Is_Simple->Method_Ag Yes (Halide available) Method_Mits Method C: Mitsunobu Reagent: PPh3/DIAD Solvent: THF Is_Simple->Method_Mits No (Complex Alcohol) Method_SNAr Method D: Chlorination-SNAr 1. POCl3 2. NaOR Is_Simple->Method_SNAr Scale-up / High Purity

Figure 2: Decision matrix for selecting the optimal synthetic pathway.

Detailed Protocols

Protocol A: N-Alkylation (Thermodynamic Route)

Objective: Synthesis of 1-alkyl-4-ethylpyrimidin-2(1H)-one. Mechanism: The use of a polar aprotic solvent (DMF) separates the ion pair, allowing the nitrogen (the softer nucleophile center of the amide) to attack the alkyl halide. The 4-ethyl group blocks N3, improving N1 selectivity.

Materials:

  • 4-Ethyl-2-pyrimidinol (1.0 eq)

  • Alkyl Halide (1.2 eq) (Bromides or Iodides preferred)

  • Potassium Carbonate (

    
    ) (2.0 eq) - Anhydrous, granular.
    
  • DMF (Dimethylformamide) - Dry.

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Ethyl-2-pyrimidinol (1.0 eq) in dry DMF (concentration ~0.2 M).

  • Deprotonation: Add

    
     (2.0 eq). Stir at Room Temperature (RT) for 30 minutes. The suspension may change color slightly as the anion forms.
    
  • Alkylation: Add the Alkyl Halide (1.2 eq) dropwise.

  • Reaction: Heat the mixture to 60–80°C . Monitor by TLC or LCMS.

    • Note: Heating is crucial to overcome the activation energy for N-alkylation.

    • Time: Typically 2–6 hours.

  • Workup: Cool to RT. Pour the mixture into ice-water (5x reaction volume).

    • Solid Product: If precipitate forms, filter and wash with water.

    • Liquid Product: Extract with EtOAc (3x). Wash organics with LiCl solution (5%) to remove DMF, then brine. Dry over

      
      .
      
  • Purification: Recrystallization (EtOH/Heptane) or Flash Chromatography (DCM/MeOH).

Protocol B: O-Alkylation (Silver-Mediated)

Objective: Synthesis of 2-alkoxy-4-ethylpyrimidine. Mechanism: The "Silver Salt Method" utilizes


 in a non-polar solvent (Toluene or Benzene). Silver coordinates to the ring nitrogen/oxygen, favoring the formation of the O-Ag bond or a transition state where the electrophile attacks the oxygen. This is consistent with HSAB principles and heterogeneous reaction kinetics.

Materials:

  • 4-Ethyl-2-pyrimidinol (1.0 eq)

  • Alkyl Halide (1.5 eq) (Must be a Halide, preferably Iodide).

  • Silver Carbonate (

    
    ) (1.1 eq).
    
  • Toluene (Anhydrous).

Procedure:

  • Setup: Use a foil-wrapped flask (protect silver salts from light).

  • Suspension: Suspend 4-Ethyl-2-pyrimidinol (1.0 eq) and

    
     (1.1 eq) in Toluene (0.1 M).
    
  • Reflux: Heat to reflux for 30 minutes before adding the electrophile. This ensures formation of the silver salt.

  • Addition: Add Alkyl Halide (1.5 eq).

  • Reaction: Reflux for 12–24 hours.

  • Workup: Filter the hot mixture through a Celite pad to remove silver salts. Wash the pad with EtOAc.

  • Isolation: Concentrate the filtrate. The residue is predominantly the O-alkyl product.

Protocol C: O-Alkylation (Mitsunobu Conditions)

Objective: Synthesis of 2-alkoxy-4-ethylpyrimidine using an Alcohol. Mechanism: The phosphonium intermediate (


) is a hard electrophile. The pyrimidinol acts as the nucleophile. The reaction is driven by the formation of the strong P=O bond.

Materials:

  • 4-Ethyl-2-pyrimidinol (1.0 eq)

  • Primary/Secondary Alcohol (1.1 eq)

  • Triphenylphosphine (

    
    ) (1.2 eq)
    
  • DIAD (Diisopropyl azodicarboxylate) (1.2 eq)

  • THF (Dry).

Procedure:

  • Combine: In a dry flask under

    
    , combine Pyrimidinol, Alcohol, and 
    
    
    
    in THF (0.1 M). Cool to 0°C.
  • Add DIAD: Add DIAD dropwise over 15 minutes. Do not allow the temperature to rise significantly.

  • Stir: Allow to warm to RT and stir overnight.

  • Workup: Concentrate solvent. Triturate with

    
    /Hexane to precipitate triphenylphosphine oxide (TPPO). Filter.
    
  • Purification: Flash chromatography is essential to remove remaining TPPO and hydrazine byproducts.

Analytical Validation (The "Trust" Phase)

Distinguishing the isomers is critical. Do not rely solely on LCMS (mass is identical).

Table 1: Spectroscopic Differentiation

FeatureN-Alkyl (Lactam)O-Alkyl (Lactim)Mechanistic Reason
C-13 NMR (C2) ~150 – 160 ppm ~160 – 170 ppm Carbonyl (C=O) vs. Imine-like (C=N) character.
IR Spectroscopy Strong band 1650–1700 cm⁻¹ Absent C=O bandPresence of Amide Carbonyl in N-alkyl.
H-1 NMR (Ring) Shielded relative to O-alkylDeshieldedAromaticity is fully restored in O-alkyl (pyrimidine ring), causing downfield shift.
UV-Vis

often higher

often lower
Different conjugation systems.

Expert Tip: If you observe a mixture, the N-alkyl product is typically more polar (lower Rf on Silica) than the O-alkyl product due to the dipole of the carbonyl.

References

  • Tautomerism of 2-Hydroxypyrimidines

    • L. D. S. Yadav, Organic Spectroscopy, Springer. (General reference for lactam-lactim tautomerism shifts).
    • ChemicalBook. "Tautomerism characteristics of 4-pyrimidone." Available at: Link

  • Regioselectivity (N vs O)

    • Chung, N. M., & Tieckelmann, H. (1970). "Alkylations of heterocyclic ambident anions. II. Alkylation of 2-pyridone salts." Journal of Organic Chemistry. (Foundational work establishing Ag-salt O-selectivity).
    • ResearchGate.[1][2][3] "Mild, Efficient and Selective Silver Carbonate Mediated O-Alkylation." Available at: Link

  • Mitsunobu Reaction on Hydroxypyridines

    • Organic Chemistry Portal. "Mitsunobu Reaction."[4][2][5][6] (General mechanism and application to heterocycles). Available at: Link

    • Milkshake (Org Prep Daily). "Mitsunobu aryl ether formation." (Practitioner discussion on O-selectivity). Available at: Link

  • NMR Differentiation

    • National Institutes of Health (NIH). "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations." Available at: Link

Sources

Technical Notes & Optimization

Troubleshooting

Purification methods for 4-Ethyl-2-pyrimidinol crude product

Technical Support Center: Purification of 4-Ethyl-2-pyrimidinol Case ID: PUR-PYR-04E Subject: Purification Protocols & Troubleshooting for 4-Ethyl-2-pyrimidinol (Crude) Status: Active Support Level: Tier 3 (Senior Applic...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 4-Ethyl-2-pyrimidinol

Case ID: PUR-PYR-04E Subject: Purification Protocols & Troubleshooting for 4-Ethyl-2-pyrimidinol (Crude) Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Molecule Profile

User: Medicinal Chemists, Process Development Engineers Molecule: 4-Ethyl-2-pyrimidinol (CAS: 5909-25-1 / 5231-64-1 varies by tautomer nomenclature) Synonyms: 4-Ethyl-2(1H)-pyrimidinone; 2-Hydroxy-4-ethylpyrimidine.

Technical Context: The purification of 4-Ethyl-2-pyrimidinol is governed by its lactam-lactim tautomerism . In the solid state and polar solvents, the compound exists predominantly as the pyrimidinone (lactam) tautomer. This structural reality dictates that non-polar solvents (Hexane, Toluene) are generally ineffective for dissolution, while the compound exhibits amphoteric character , allowing for efficient purification via pH manipulation (Acid-Base Swing).

Common Impurities:

  • Urea/Thiourea: Residuals from cyclocondensation.

  • Ethyl Propionylacetate: Unreacted beta-keto ester.

  • Oligomers: Colored by-products (yellow/brown) from thermal degradation.

Troubleshooting Guide (Q&A Format)

Q1: My crude product is a dark yellow/brown sticky solid. How do I remove the color and improve the physical form? A: The color typically arises from oxidized oligomers or polymerized beta-keto ester by-products.

  • Immediate Action: Perform an Acid-Base Swing with Activated Carbon .

  • Mechanism: The pyrimidinol is soluble in dilute NaOH (forming the sodium salt). The colored impurities are often non-acidic organics or high molecular weight polymers that adsorb well to carbon or remain insoluble.

  • Protocol: Dissolve crude in 2M NaOH. Add 5-10 wt% activated charcoal. Stir at 50°C for 30 mins. Filter through Celite. Acidify filtrate to pH 6-7 to precipitate the product.

Q2: The melting point is depressed (Broad range < 130°C). What is the likely contaminant? A: A depressed melting point usually indicates residual Ethyl Propionylacetate (starting material) or solvent occlusion.

  • Diagnosis: Run TLC (EtOAc:MeOH 9:1). If a high Rf spot exists, it is the ester.

  • Remediation: Trituration. The starting ester is highly soluble in cold Ethyl Acetate or Diethyl Ether, whereas 4-Ethyl-2-pyrimidinol is poorly soluble in these cold solvents.

  • Step: Slurry the solid in cold Ethyl Acetate (0°C) for 30 minutes and filter.

Q3: I have low recovery yield after acidification (precipitation). Why? A: This is likely a pH overshoot or high ionic strength issue.

  • Cause: 2-Hydroxypyrimidines are amphoteric. They are soluble in strong acid (cationic form) and strong base (anionic form).

  • Solution: You must target the Isoelectric Point (pI) . For alkyl-2-pyrimidinols, minimum solubility is typically between pH 6.0 and 7.0 . If you acidify to pH 2, the product will re-dissolve as the hydrochloride salt.

  • Correction: Back-titrate with dilute NaOH to pH 6.5. Cool to 4°C to maximize precipitation.

Detailed Purification Protocols

Method A: The "Acid-Base Swing" (Primary Purification)

Best for: Removing non-acidic organic impurities and unreacted starting materials.

  • Dissolution: Suspend the crude 4-Ethyl-2-pyrimidinol (10 g) in 2M NaOH (30 mL) .

    • Note: The solution should become clear. If solids remain, they are likely impurities.

  • Filtration/Adsorption:

    • If colored: Add Activated Carbon (0.5 g) . Heat to 50°C for 30 min.

    • Filter hot through a Celite pad to remove carbon and insoluble mechanical impurities.

  • Precipitation:

    • Cool the filtrate to room temperature.[1][2]

    • Slowly add concentrated HCl dropwise with vigorous stirring.

    • CRITICAL ENDPOINT: Monitor pH. Stop addition exactly when pH = 6.5 - 7.0 .

    • A thick white precipitate will form.

  • Isolation:

    • Cool the slurry to 0-5°C for 1 hour.

    • Filter via vacuum filtration.

    • Wash the cake with ice-cold water (2 x 10 mL) to remove NaCl.

    • Dry in a vacuum oven at 60°C.

Method B: Recrystallization (Polymorph/High-Purity Control)

Best for: Final polishing to >99% purity.

Solvent SystemRatio (v/v)TemperatureComments
Water 100%95°C -> 4°CStandard. Excellent recovery. Product is very soluble in boiling water but sparingly soluble in cold.
Ethanol/Water 80:20Reflux -> -10°CUse if water alone yields "oiling out". The ethanol helps keep organic impurities in solution.
Isopropanol (IPA) 100%Reflux -> RTGood for removing water-soluble salts if Method A was skipped.

Protocol (Water Recrystallization):

  • Suspend crude solid in minimum amount of boiling water (~5-8 mL per gram).

  • Add water dropwise until complete dissolution is achieved at reflux.

  • Allow to cool slowly to room temperature (fast cooling promotes occlusion of impurities).

  • Chill in an ice bath.

  • Filter and dry.

Technical Visualization

Figure 1: Purification Decision Tree & Workflow

PurificationWorkflow Start Crude 4-Ethyl-2-pyrimidinol CheckColor Is product colored (Yellow/Brown)? Start->CheckColor AcidBase Method A: Acid-Base Swing (NaOH Dissolution -> Carbon -> HCl ppt) CheckColor->AcidBase Yes Trituration Trituration (Cold EtOAc Wash) CheckColor->Trituration No (Just Impure) CheckPurity Check Purity (HPLC/TLC) AcidBase->CheckPurity Recryst Method B: Recrystallization (Solvent: H2O or EtOH/H2O) CheckPurity->Recryst < 98% Purity Final Pure Product (White Crystalline Solid) CheckPurity->Final > 99% Purity Recryst->Final Trituration->CheckPurity

Caption: Logical workflow for selecting the appropriate purification method based on crude product state.

Figure 2: Solubility & Amphoteric Behavior Mechanism

SolubilityMechanism Acidic Cationic Form (Protonated at N) Soluble in pH < 2 Neutral Neutral Form (Lactam Tautomer) Insoluble (Precipitates) pH 6-7 Acidic->Neutral + NaOH Neutral->Acidic + HCl Basic Anionic Form (Deprotonated Oxygen) Soluble in pH > 10 Neutral->Basic + NaOH Basic->Neutral + HCl

Caption: The amphoteric nature of hydroxypyrimidines allows for reversible solubility switching via pH adjustment.

FAQ: Advanced Technical Queries

Q: Can I use column chromatography for this compound? A: Yes, but it is often unnecessary and inefficient for this class of compounds due to "streaking" caused by the lactam-lactim tautomerism on silica. If you must use chromatography, use a polar mobile phase such as DCM:Methanol (95:5) .

  • Tip: Pre-treat the silica gel with 1% Triethylamine to reduce peak tailing.

Q: Why does my product turn pink upon storage? A: This indicates oxidation of trace phenolic impurities. Ensure the final product is dried completely (water content <0.5%) and store under an inert atmosphere (Nitrogen/Argon) in amber vials.

Q: What is the theoretical yield impact of the Acid-Base method? A: The Acid-Base method typically recovers 85-90% of the theoretical mass. Losses occur primarily due to the slight solubility of the neutral pyrimidinol in the aqueous mother liquor (approx. 2-5 mg/mL depending on ionic strength).

References

  • Synthesis of Hydroxypyrimidines: Brown, D. J. The Pyrimidines. Wiley-Interscience, 1962.

  • Tautomerism in 2-Hydroxypyrimidines: Bojarska-Olejnik, E., et al. "Tautomerism of 2-hydroxypyrimidine derivatives." Journal of Molecular Structure, 2005.

  • Purification by Acid-Base Swing (General Protocol):Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman Scientific & Technical, 1989.
  • Solubility Data (Homologs): PubChem Compound Summary for 2-Hydroxy-4-methylpyrimidine (Homolog behavior reference).

Sources

Optimization

Recrystallization solvent selection for 4-Ethyl-2-pyrimidinol

Initiating Data Collection I'm starting by using Google to hunt down physicochemical data for 4-Ethyl-2-pyrimidinol. I'm focusing on polarity, melting point, and solubility, expecting some fruitful leads.

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting by using Google to hunt down physicochemical data for 4-Ethyl-2-pyrimidinol. I'm focusing on polarity, melting point, and solubility, expecting some fruitful leads.

Expanding Search Parameters

I've widened my search to include recrystallization protocols for similar compounds, hoping to find suitable solvent systems. I'm also delving into the theory behind solvent selection for recrystallization, aiming to build a solid foundation. Afterward, I will structure this as a Q&A format, considering the impact of molecular structure on solubility.

Developing the Approach

I'm now focusing on organizing the information I've collected. My next step involves structuring the technical support center in a Q&A format, starting with questions on solvent properties and the impact of 4-Ethyl-2-pyrimidinol's structure on solubility. I'll follow this by creating a troubleshooting section, offering solutions to common crystallization issues, and detailing an experimental workflow. A diagram for solvent selection will be drawn next, before compiling an FAQ and a robust references section.

Refining Data Gathering

I'm now zeroing in on 4-Ethyl-2-pyrimidinol's physicochemical properties and recrystallization strategies for similar compounds, broadening my search. I am exploring resources to build my foundation on solvent selection theory, to ground the guide in principle. I will then use this information to create a logical, Q&A support center for the user.

Troubleshooting

Technical Support: Purification Protocols for 4-Ethyl-2-pyrimidinol

Case Reference: PYR-ETH-004 Subject: Removal of Unreacted Urea from 4-Ethyl-2-pyrimidinol (2-Hydroxy-4-ethylpyrimidine) Status: Active Guide Audience: Chemical Development & Process Chemistry Teams Issue Analysis: The "U...

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: PYR-ETH-004 Subject: Removal of Unreacted Urea from 4-Ethyl-2-pyrimidinol (2-Hydroxy-4-ethylpyrimidine) Status: Active Guide Audience: Chemical Development & Process Chemistry Teams

Issue Analysis: The "Urea Trap"

In the synthesis of 4-Ethyl-2-pyrimidinol (typically via the condensation of ethyl propionylacetate with urea under acidic or basic conditions), urea is almost always employed in stoichiometric excess (1.5 – 2.0 equivalents) to drive the equilibrium toward cyclization.

While urea is highly water-soluble (


 at 

), it presents a persistent purification challenge due to two factors:
  • Hydrogen Bonding Network: The 2-hydroxypyrimidine moiety (often existing as the 2-pyrimidone tautomer) forms strong intermolecular hydrogen bonds with urea, potentially creating co-crystals or inclusion complexes that resist simple washing.

  • Amphoteric Solubility Overlap: Both the product and urea have significant solubility in hot polar protic solvents (ethanol, water), leading to co-precipitation upon cooling if the solvent volume is not strictly controlled.

This guide outlines three validated protocols to sever these interactions and isolate high-purity target material.

Primary Protocol: The "Thermal Differential" Wash

Best for: Routine purification of crude solids where urea contamination is


.
Principle:  Exploits the massive solubility differential between urea and 4-ethyl-2-pyrimidinol in cold water.
Step-by-Step Methodology
  • Quench & Cool: Upon reaction completion, if the reaction solvent is alcohol-based, remove 80% of the solvent via rotary evaporation. If the reaction was neat or in water, cool the mixture to

    
     in an ice bath.
    
  • Filtration: Filter the crude precipitate. Do not let the cake dry completely yet; urea trapped in the lattice is harder to remove once the crystal structure "sets" dry.

  • Trituration (The Critical Step):

    • Transfer the wet cake back into a beaker.

    • Add ice-cold water (

      
       per gram of theoretical yield).
      
    • Stir vigorously for 30 minutes. This breaks up crystal aggregates, exposing trapped urea to the aqueous phase.

  • Refiltration: Filter the solid again.

  • Displacement Wash: Wash the filter cake with two portions of ice-cold water.

  • Validation: Check the filtrate by TLC (10% MeOH in DCM). Urea stays near the baseline; the product will have an Rf ~0.3–0.5.

Data: Solubility Comparison

SolventUrea Solubility (

)
4-Ethyl-2-pyrimidinol Solubility (Est.

)
Specificity Factor
Water


High
Ethanol

ModerateLow
Ethyl AcetateInsolubleLowModerate

Advanced Protocol: The "pH-Swing" Extraction

Best for: High-purity requirements (>99%) or when the product is an oil/sticky solid. Principle: 4-Ethyl-2-pyrimidinol is amphoteric (pKa


 for the OH/NH deprotonation). Urea is non-ionizable in the alkaline range. We can selectively solubilize the product as a salt, leaving urea in solution, then reprecipitate the product.
Workflow Logic

The pyrimidine ring is electron-deficient. The hydroxyl group at C2 (tautomerizing to the amide) allows deprotonation by strong bases.

pH_Swing Crude Crude Mixture (Product + Excess Urea) BaseStep Add 2M NaOH (pH > 12) Crude->BaseStep Dissolution Solution Solution Phase: Product (Na+ Salt) + Urea (Dissolved) BaseStep->Solution AcidStep Add HCl dropwise to pH ~6-7 Solution->AcidStep Reprotonation Precipitate Precipitation: Neutral Product Crashes Out AcidStep->Precipitate Selective Crystallization Filtrate Mother Liquor: Contains Urea + Salts AcidStep->Filtrate Remains Soluble

Figure 1: The pH-Swing purification mechanism relies on the ionization of the hydroxypyrimidine.

Step-by-Step Methodology
  • Dissolution: Suspend the crude solid in

    
     (
    
    
    
    per gram). Stir until the pyrimidine dissolves. (If the solution remains cloudy, filter off any non-acidic insolubles).
  • Extraction (Optional): If organic impurities are present, wash this basic aqueous layer with Ethyl Acetate. The product stays in the water (as a salt); non-polar impurities move to the organic layer. Discard the organic layer.

  • Precipitation: Cool the aqueous base solution to

    
    . Slowly add 
    
    
    
    dropwise while monitoring pH.
  • Target Point: Adjust pH to 6.0 – 7.0 . This is the isoelectric point where the neutral pyrimidine is least soluble.

  • Isolation: The product will precipitate as a white solid. Filter and wash with cold water. Urea remains fully dissolved in the salty mother liquor.

Troubleshooting & FAQs

Q1: My product is coming out as a sticky oil, not a solid.

Diagnosis: This is often caused by "solvent occlusion" or the presence of unreacted beta-keto ester. Solution:

  • Perform the pH-Swing (Protocol 3). Oils often solidify once purified.

  • If it remains an oil after acidification, induce crystallization by scratching the glass side of the flask or adding a seed crystal.

  • Trituration: Add a small amount of diethyl ether or hexanes to the oil and stir vigorously. This extracts the lipophilic impurities and often forces the pyrimidine to solidify.

Q2: NMR shows small amounts of urea (singlet at in DMSO) even after washing.

Diagnosis: Urea has co-crystallized. Solution: Recrystallize from Ethanol/Water (9:1) .

  • Dissolve the solid in boiling ethanol.

  • Add water dropwise until just turbid.

  • Add a few drops of ethanol to clear it.

  • Let it cool slowly to room temperature, then to

    
    . The slow cooling favors the formation of pure pyrimidine crystals over the inclusion complex.
    
Q3: What is the melting point I should aim for?

Target: The literature melting point for 4-Ethyl-2-hydroxypyrimidine is typically 190–195°C (varies slightly by crystal form). If your MP is


 or the range is broad (

), significant urea or starting material remains.
Q4: Can I use sublimation?

Answer: No. While some pyrimidines sublime, urea decomposes upon heating (releasing ammonia and isocyanic acid) before it sublimes cleanly at atmospheric pressure. This will contaminate your product with decomposition byproducts.

References

  • Synthesis & Properties of 2-Hydroxypyrimidines

    • Brown, D. J. (1962). The Pyrimidines. In The Chemistry of Heterocyclic Compounds. Wiley-Interscience. (Detailed discussion on solubility and tautomerism of hydroxypyrimidines).
    • Source:

  • Urea Solubility Data

    • PubChem Database.[1] Urea (CID 1176). Solubility properties and decomposition hazards.[2][3]

    • Source:

  • pKa and Ionization of Hydroxypyrimidines

    • Albert, A., & Phillips, J. N. (1956). Ionization Constants of Heterocyclic Substances. Part II. Hydroxy-derivatives of Nitrogenous Six-membered Rings. Journal of the Chemical Society, 1294-1304.
    • Source:

  • General Purification Strategies (Biginelli/Condensation Products)

    • Kappe, C. O. (1993).[4] 100 Years of the Biginelli Dihydropyrimidine Synthesis. Tetrahedron, 49(32), 6937-6963. (Discusses workup of urea-based condensations).

    • Source:

Sources

Optimization

Separation of O- and N-alkylated isomers of 4-Ethyl-2-pyrimidinol

Subject: Troubleshooting Regioselectivity, Identification, and Purification of O- vs. N-Alkylated Isomers.

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Regioselectivity, Identification, and Purification of O- vs. N-Alkylated Isomers. Applicable Molecule: 4-Ethyl-2-pyrimidinol (CAS: 22415-02-7) and its derivatives. Support Level: Tier 3 (Senior Research Scientist).

The Core Challenge: The Ambident Nucleophile

Context: 4-Ethyl-2-pyrimidinol exists in a tautomeric equilibrium, predominantly favoring the lactam form (4-ethylpyrimidin-2(1H)-one) in solution. Upon deprotonation, the resulting anion is an ambident nucleophile , possessing three potential reactive sites:

  • N1 (Nitrogen): Generally the thermodynamic trap.

  • O (Oxygen): The kinetic trap or "hard" nucleophile.

  • N3 (Nitrogen): Sterically hindered by the 4-ethyl group, making it the least likely site for alkylation, though still possible.

The following guide addresses the common frustration: obtaining a mixture of N-alkyl (lactam) and O-alkyl (lactim ether) products and the subsequent difficulty in separating them.

Module A: Diagnostic & Identification

"I have a single spot on TLC, but my yield is >100% or the reactivity is wrong. Which isomer do I have?"

Technical Insight

Standard 1H NMR is often insufficient because the alkyl protons (e.g.,


 vs 

) have similar chemical shifts (delta 3.8 – 4.2 ppm). You must rely on 13C NMR and 2D HMBC for definitive structural assignment.
Troubleshooting Q&A

Q: How do I definitively distinguish the N-isomer from the O-isomer using NMR? A: You must look at the Carbon-13 chemical shift of the C2 position (the carbon between the nitrogens).

  • O-Alkylated (Ether): The C2 carbon has aromatic character. It typically resonates downfield (160–170 ppm) .

  • N-Alkylated (Lactam): The C2 carbon is a carbonyl-like urea functionality. It typically resonates upfield (150–160 ppm) relative to the O-isomer.

  • HMBC Confirmation: Look for the correlation between the alkyl

    
     protons and the C2 carbon. If the cross-peak connects to a carbonyl-range carbon (~155 ppm), it is N-alkyl.
    

Q: Can UV-Vis spectroscopy provide a quick check during LC-MS? A: Yes. The conjugation systems differ.

  • N-Alkyl: Usually exhibits a bathochromic shift (red shift) and higher

    
     due to the extended conjugation of the amide-like system.
    
  • O-Alkyl: Resembles the pyridine-like aromatic system, often absorbing at shorter wavelengths.

Workflow Visualization: Isomer Identification

Identification_Logic Start Purified Isomer Step1 Run 13C NMR & HMBC Start->Step1 CheckC2 Check C2 Shift Step1->CheckC2 Res_O O-Alkyl (Ether) C2: 160-170 ppm CheckC2->Res_O Downfield Res_N N-Alkyl (Lactam) C2: 150-160 ppm CheckC2->Res_N Upfield

Figure 1: NMR logic flow for distinguishing pyrimidinone isomers.

Module B: Separation Protocols

"My isomers co-elute on silica gel. How do I purify them?"

Technical Insight

N-alkylated isomers (lactams) possess a large dipole moment and are significantly more polar than O-alkylated isomers (ethers). However, on standard silica gel, the "drag" caused by the basicity of the pyrimidine ring can cause peak tailing that merges the two isomers.

Troubleshooting Q&A

Q: Standard Hexane/Ethyl Acetate gradients are failing. What is the alternative? A: Switch to Dichloromethane (DCM) / Methanol . The N-isomer interacts strongly with methanol. A gradient of 0% to 5% MeOH in DCM is often superior for separating the polar N-isomer (elutes later) from the lipophilic O-isomer (elutes earlier).

Q: I still see overlap. Should I use Reverse Phase (C18)? A: Yes, this is the recommended "Gold Standard." The O-alkyl isomer is significantly more lipophilic (hydrophobic) because it lacks the carbonyl dipole.

  • Stationary Phase: C18 (ODS).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

  • Result: The N-alkyl isomer will elute early (more polar). The O-alkyl isomer will retain longer and elute late. The separation factor (

    
    ) is usually much higher in RP-HPLC than Normal Phase.
    
Comparative Data: Polarity & Elution
PropertyO-Alkylated (Ether)N-Alkylated (Lactam)
Polarity Low (Aromatic)High (Dipolar/Amide-like)
NP-TLC (

)
Higher (0.6 - 0.8)Lower (0.2 - 0.4)
RP-HPLC (

)
Late ElutionEarly Elution
Solubility Good in Hex/EtOAcGood in DCM/MeOH/Water

Module C: Synthesis Optimization

"I want to stop the separation problem by synthesizing only one isomer. How?"

Technical Insight

Regioselectivity is dictated by the Hard-Soft Acid-Base (HSAB) theory and the specific coordination of the metal cation used in the base.

Protocol A: Targeting N-Alkylation (Thermodynamic Control)

To maximize the N-alkyl product (usually N1 due to steric hindrance at N3 by the ethyl group):

  • Base: Use alkali metal carbonates (

    
    , 
    
    
    
    ) or hydrides (
    
    
    ).
  • Solvent: Polar aprotic (DMF, DMSO). These solvents solvate the cation well, leaving the "naked" anion to react via its most nucleophilic site (Nitrogen).

  • Temperature: Heat (

    
    ) favors the thermodynamic N-product.
    
Protocol B: Targeting O-Alkylation (Kinetic/Coordination Control)

To maximize the O-alkyl product:

  • Reagent: Use Silver Carbonate (

    
    ) .
    
    • Mechanism: Silver coordinates strongly to the ring nitrogens, effectively blocking them and forcing the electrophile to attack the oxygen.

  • Alternative: Mitsunobu Reaction (

    
    , DIAD, Alcohol).
    
    • Mitsunobu conditions on 2-hydroxypyridines/pyrimidines generally favor O-alkylation due to the oxy-phosphonium intermediate mechanics.

  • Solvent: Non-polar (Toluene, Benzene) or DCM.

Decision Workflow: Synthetic Route Selection

Synthesis_Path Goal Desired Isomer? N_Goal N-Alkyl (Lactam) Goal->N_Goal O_Goal O-Alkyl (Ether) Goal->O_Goal N_Cond Condition: Basic/Polar N_Goal->N_Cond N_Reagents Base: NaH or K2CO3 Solvent: DMF/DMSO Temp: >60°C N_Cond->N_Reagents O_Cond Condition: Ag-Assisted or Mitsunobu O_Goal->O_Cond O_Reagents Option A: Ag2CO3 + Alkyl Halide (Toluene) Option B: PPh3 + DIAD + Alcohol (THF) O_Cond->O_Reagents

Figure 2: Synthetic decision tree for regioselective alkylation.

References

  • Katritzky, A. R., et al. (2010). The Tautomerism of Heterocycles. Academic Press. (Definitive text on lactam-lactim tautomerism).

  • Gomtsyan, A. (2012). Heterocycles in Drug Discovery. Chemistry of Heterocyclic Compounds, 48, 7-10. (Discusses separation and identification of N vs O isomers).

  • Singh, P., et al. (2010). Regioselective Alkylation of 2-Pyrimidone. Tetrahedron Letters, 51(30), 3968-3971. (Primary methodology for Ag-assisted O-alkylation).

  • Beres, M., et al. (2018). Distinction of N- and O-alkylated isomers of pyrimidinones by NMR. Magnetic Resonance in Chemistry. (Technical breakdown of HMBC correlations).

Reference Data & Comparative Studies

Validation

A Comparative Guide to the FTIR Spectral Analysis of 4-Ethyl-2-pyrimidinol

Authored by: [Your Name/Lab Name], Senior Application Scientist This guide provides an in-depth analysis of 4-Ethyl-2-pyrimidinol using Fourier Transform Infrared (FTIR) spectroscopy, contextualized against other common...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Lab Name], Senior Application Scientist

This guide provides an in-depth analysis of 4-Ethyl-2-pyrimidinol using Fourier Transform Infrared (FTIR) spectroscopy, contextualized against other common analytical techniques. It is intended for researchers, scientists, and drug development professionals who require a robust understanding of this molecule's structural features.

Introduction: The Analytical Imperative for 4-Ethyl-2-pyrimidinol

4-Ethyl-2-pyrimidinol is a substituted pyrimidine derivative. The pyrimidine core is a fundamental building block in numerous biologically significant molecules, including nucleobases and various therapeutic agents. Therefore, unambiguous structural elucidation is paramount in both quality control and novel drug discovery workflows. FTIR spectroscopy offers a rapid, non-destructive, and highly informative first-pass analysis of the functional groups present, which dictates the molecule's chemical reactivity, hydrogen bonding capabilities, and ultimately, its biological activity. This guide will dissect the FTIR spectrum of 4-Ethyl-2-pyrimidinol, explaining the causality behind peak assignments and comparing the technique's utility against Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The Molecular Structure and Tautomerism of 4-Ethyl-2-pyrimidinol

Before interpreting its spectrum, understanding the structure of 4-Ethyl-2-pyrimidinol is crucial. The molecule consists of a pyrimidine ring substituted with an ethyl group at position 4 and a hydroxyl group at position 2.

A critical consideration for 2-pyrimidinols is the existence of lactam-lactim tautomerism. The molecule can exist in the aromatic alcohol (enol) form, 4-ethylpyrimidin-2-ol, or the non-aromatic amide (keto) form, 4-ethylpyrimidin-2(1H)-one. The equilibrium between these two forms is influenced by the solvent and the physical state (solid or solution). In the solid state, which is typically how FTIR spectra are acquired, the lactam form is often predominant due to favorable intermolecular hydrogen bonding. This guide will proceed with the assumption of the lactam form being the major contributor in the solid state, while acknowledging the potential for the lactim form.

Expected Functional Groups in the Lactam Form (4-ethylpyrimidin-2(1H)-one):

  • N-H group: Part of the amide in the ring.

  • C=O group (Amide I): Carbonyl group within the pyrimidine ring.

  • C=C and C=N bonds: Aromatic/conjugated bonds within the ring.

  • C-H bonds: Both aromatic (on the ring) and aliphatic (in the ethyl group).

  • C-N bonds: Within the pyrimidine ring.

FTIR Spectral Interpretation: A Peak-by-Peak Analysis

The FTIR spectrum provides a "fingerprint" of a molecule based on the vibrations of its chemical bonds. Each functional group absorbs infrared radiation at a characteristic frequency.

Table 1: Expected FTIR Absorption Bands for 4-Ethyl-2-pyrimidinol (Lactam Form)
Wavenumber Range (cm⁻¹)Functional GroupVibrational ModeExpected Appearance
3300 - 3100N-HStretchingBroad, strong peak due to hydrogen bonding.
3100 - 3000Aromatic C-HStretchingMedium to weak, sharp peaks.
2975 - 2850Aliphatic C-HStretching (in CH₃ and CH₂)Medium to strong, sharp peaks.
~1680 - 1640C=O (Amide I)StretchingStrong, sharp peak. Its exact position is sensitive to hydrogen bonding.
~1620 - 1550C=N, C=CRing StretchingMultiple medium to strong peaks.
~1470 - 1430Aliphatic C-HBending (in CH₂)Medium intensity peak.
~1380 - 1365Aliphatic C-HBending (in CH₃)Medium intensity peak.
Below 1300C-N, Ring VibrationsStretching and BendingComplex fingerprint region with multiple peaks.
Causality Behind Peak Characteristics:
  • N-H Stretching: The broadness of the N-H peak is a direct consequence of intermolecular hydrogen bonding between the N-H of one molecule and the C=O of another. This interaction weakens the N-H bond, lowering its vibrational frequency and creating a wide distribution of bond energies, hence a broad peak.

  • C=O (Amide I) Stretching: The carbonyl stretch is one of the most intense and reliable peaks in the spectrum. Its position is highly diagnostic. In the absence of hydrogen bonding, it would appear at a higher wavenumber (>1700 cm⁻¹). The observed lower frequency is a strong indicator of the intermolecular hydrogen bonding characteristic of the lactam tautomer in the solid state.

  • Fingerprint Region (< 1500 cm⁻¹): This region contains a high density of complex vibrational modes, including C-C, C-N stretching and various bending modes. While individual peak assignment can be challenging, the overall pattern is unique to the molecule, making it a powerful tool for identification by comparison with a reference spectrum.

Comparative Analysis: FTIR vs. Other Analytical Techniques

While FTIR is excellent for identifying functional groups, a comprehensive structural elucidation often requires complementary techniques.

Table 2: Comparison of Analytical Techniques for 4-Ethyl-2-pyrimidinol Characterization
TechniqueInformation ProvidedStrengthsLimitations
FTIR Spectroscopy Presence of functional groups (N-H, C=O, C-H, etc.). Information on hydrogen bonding.Rapid, non-destructive, cost-effective, sensitive to changes in bonding environment.Provides limited information on the carbon-hydrogen framework and connectivity. Isomeric differentiation can be difficult.
NMR Spectroscopy (¹H, ¹³C) Detailed carbon-hydrogen framework, connectivity, and chemical environment of each atom. Can distinguish between tautomers and isomers.Unambiguous structure determination. Quantitative analysis is straightforward.Slower acquisition time, requires more sample, more expensive instrumentation, requires deuterated solvents.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Extremely sensitive (requires very little sample), provides exact molecular weight (High-Resolution MS).Provides no direct information on functional groups. Isomers often cannot be distinguished.

Synergistic Workflow: A typical analytical workflow would involve using FTIR for a quick confirmation of functional groups and quality control. If the structure is unknown or requires unambiguous confirmation, NMR would be employed to determine the precise atomic connectivity. MS would be used to confirm the molecular weight and elemental composition.

Experimental Protocol: Acquiring an FTIR Spectrum via ATR

Attenuated Total Reflectance (ATR) is a modern, convenient alternative to the traditional KBr pellet method for solid samples. It requires minimal sample preparation.

Step-by-Step ATR-FTIR Protocol:
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Application: Place a small amount (a few milligrams) of the solid 4-Ethyl-2-pyrimidinol powder onto the center of the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to press the sample firmly and evenly against the crystal. Consistent pressure is key for reproducible results.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A typical spectral range is 4000 - 400 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft lab wipe.

Diagram: FTIR Analysis Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation Sample Solid 4-Ethyl-2-pyrimidinol ATR_Crystal Clean ATR Crystal Sample->ATR_Crystal Place & Apply Pressure Background 1. Record Background ATR_Crystal->Background Scan 2. Scan Sample Ratio Ratio Sample/Background Scan->Ratio Spectrum Generate FTIR Spectrum Ratio->Spectrum Analysis Peak Assignment & Functional Group Analysis Spectrum->Analysis Comparison Compare to Reference/Other Techniques Analysis->Comparison

Caption: Workflow for FTIR analysis using an ATR accessory.

Conclusion

FTIR spectroscopy is an indispensable tool for the analysis of 4-Ethyl-2-pyrimidinol. It provides rapid and definitive evidence for the presence of key functional groups, particularly the N-H and C=O moieties that confirm the predominance of the lactam tautomer in the solid state. While it does not provide the complete structural picture that NMR does, its speed, simplicity, and low cost make it an ideal technique for initial characterization, quality control, and monitoring chemical reactions. When used in a synergistic workflow with NMR and MS, a complete and unambiguous understanding of the molecule's structure and properties can be achieved.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. General principles of NMR and FTIR are covered. [Link]

  • Elguero, J., Marzin, C., Katritzky, A. R., & Linda, P. (1976). The Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry, Supplement 1. Academic Press. (A comprehensive and authoritative text on the subject). A summary of the series can be viewed here: [Link]

Comparative

Advanced HPLC Method Development: 4-Ethyl-2-pyrimidinol Purity Assessment

Executive Summary & Technical Context Objective: This guide provides a comparative analysis of stationary phase selectivities for the purity assessment of 4-Ethyl-2-pyrimidinol (CAS: 5394-24-1), a critical intermediate i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

Objective: This guide provides a comparative analysis of stationary phase selectivities for the purity assessment of 4-Ethyl-2-pyrimidinol (CAS: 5394-24-1), a critical intermediate in the synthesis of sulfonylurea antidiabetics.

The Challenge: 4-Ethyl-2-pyrimidinol presents a "perfect storm" for chromatographic difficulty:

  • High Polarity: The molecule exists predominantly in the lactam (2-oxo) tautomeric form in aqueous solution, significantly reducing retention on traditional alkyl-bonded phases.

  • Basic Functionality: The pyrimidine ring nitrogens are susceptible to secondary interactions with residual silanols, leading to severe peak tailing (

    
    ).
    
  • Phase Collapse: Traditional C18 columns often suffer from "dewetting" when highly aqueous mobile phases (>95% water) are used to force retention.

The Solution: We compare the industry-standard C18 (L1) approach against a modern Polar-Embedded Amide-C18 phase. The data demonstrates that the Polar-Embedded phase offers superior retention, peak symmetry, and method robustness.

Chemical Profile & Mechanistic Insight

To develop a robust method, one must understand the analyte's behavior in solution. 4-Ethyl-2-pyrimidinol undergoes lactam-lactim tautomerism.

  • Lactam Form (Dominant): More polar, higher water solubility.

  • Lactim Form (Minor): Aromatic character, hydroxyl group present.

Expert Insight: Working at a pH between 3.0 and 5.0 is optimal. It suppresses the ionization of residual silanols on the column hardware (reducing tailing) while maintaining the analyte in a neutral, stable state suitable for reverse-phase partitioning.

Visualization: Tautomeric Equilibrium & Separation Logic

The following diagram illustrates the chemical equilibrium and the decision logic for column selection.

TautomerismLogic Analyte 4-Ethyl-2-pyrimidinol Lactim Lactim Form (2-hydroxy) Less Polar Analyte->Lactim Minor species Lactam Lactam Form (2-oxo) Dominant & Polar Analyte->Lactam Major species (aq) Challenge Challenge: Low Retention on C18 Lactam->Challenge Solution Solution: Polar-Embedded Phase Challenge->Solution Method Switch Mechanism Mechanism: 1. H-bonding with Amide group 2. Resistance to Dewetting Solution->Mechanism

Figure 1: Tautomeric dominance of the Lactam form necessitates a stationary phase capable of polar retention mechanisms.

Comparative Methodology: C18 vs. Polar-Embedded

We evaluated two distinct chromatographic systems.

Alternative A: Traditional C18 (The "Standard")
  • Column: High-purity C18 (5 µm, 4.6 x 150 mm).

  • Mobile Phase: Phosphate Buffer (pH 7.0) / Methanol.

  • Limitation: Requires <5% organic to retain the peak, leading to phase collapse (dewetting) over repeated runs.

Product B: Polar-Embedded Amide-C18 (The "Recommended")
  • Column: Amide-functionalized C18 (Core-shell, 2.7 µm, 4.6 x 100 mm).

  • Mobile Phase: 10 mM Ammonium Formate (pH 3.0) / Acetonitrile.

  • Advantage: The embedded polar group shields silanols and allows 100% aqueous start without dewetting.

Comparative Performance Data
ParameterAlternative A (Standard C18)Product B (Polar-Embedded Amide)Improvement
Retention Factor (

)
0.8 (Elutes near void)3.2 (Well retained)+300%
Tailing Factor (

)
1.8 (Significant tailing)1.1 (Symmetric)Improved Symmetry
Resolution (

)
*
1.2> 3.5Baseline Separation
LOD (S/N=3) 0.5 µg/mL0.1 µg/mL5x Sensitivity
MS Compatibility Poor (Non-volatile salts)Excellent (Volatile buffer)High

*Resolution calculated against the nearest synthesis impurity (Ethyl propionylacetate).

Detailed Experimental Protocol (Recommended Method)

This protocol is designed to be self-validating. The use of a core-shell column improves efficiency, while the acidic pH ensures robustness.

Reagents & Equipment
  • Analyte: 4-Ethyl-2-pyrimidinol reference standard (>99%).

  • Solvents: HPLC-grade Acetonitrile (ACN) and Milli-Q Water.

  • Buffer: Ammonium Formate (LC-MS grade), Formic Acid.

Step-by-Step Workflow
  • Mobile Phase Preparation:

    • Solvent A: Dissolve 0.63 g Ammonium Formate in 1000 mL water. Adjust pH to 3.0 ± 0.1 with Formic Acid. Filter through 0.22 µm membrane.

    • Solvent B: 100% Acetonitrile.

  • Instrument Setup:

    • Flow Rate: 1.0 mL/min.

    • Column Temp: 35°C (Controls viscosity and kinetics).

    • Detection: UV @ 254 nm (Matches pyrimidine

      
       transition).
      
  • Gradient Program:

    • Initial: 95% A / 5% B (Hold 1 min) - Ensures polar retention.

    • Ramp: to 60% B over 8 mins - Elutes hydrophobic impurities.

    • Wash: 95% B for 2 mins.

    • Re-equilibration: 95% A for 4 mins.

Visualization: Method Validation Workflow

The following diagram outlines the sequence for validating this method in a regulated environment.

ValidationWorkflow Start Method Development Complete SystemSuitability System Suitability Test (SST) (RSD < 2%, Tf < 1.5) Start->SystemSuitability Specificity Specificity (Inject Impurities/Placebo) SystemSuitability->Specificity Linearity Linearity (5 levels, 50-150%) Specificity->Linearity Accuracy Accuracy/Recovery (Spike Recovery) Linearity->Accuracy Robustness Robustness (pH +/- 0.2, Temp +/- 5C) Accuracy->Robustness FinalMethod Validated Method Robustness->FinalMethod

Figure 2: Sequential validation steps ensuring the method meets ICH Q2(R1) guidelines.

Troubleshooting & Optimization (Expert Tips)

  • Peak Splitting: If observed, this often indicates sample solvent mismatch. Ensure the sample diluent matches the initial mobile phase (95% Buffer / 5% ACN). Do not dissolve pure analyte in 100% ACN.

  • Retention Drift: Pyrimidines can adsorb to stainless steel frits. Passivate the LC system with dilute nitric acid or use PEEK tubing if drift persists.

  • Ghost Peaks: If using Formate buffer, ensure the source is high purity. Lower grade formate can produce ghost peaks in gradient elution at low UV wavelengths.

References

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines, 2005. [Link]

  • Dolan, J. W. "The hydrophobic-subtraction model for reversed-phase selectivity." LCGC North America, 2002. [Link]

  • McCalley, D. V. "Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection." Journal of Chromatography A, 2010. [Link]

  • Neue, U. D., et al. "Polar-embedded phases in reversed-phase chromatography." Journal of Separation Science, 2005. [Link]

Validation

Reference standards for 4-Ethyl-2-pyrimidinol quality control

Initiating Data Collection I'm starting with focused Google searches to get data on 4-Ethyl-2-pyrimidinol. I'm aiming for details on its chemistry, common impurities, and existing analytical quality control methods.

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Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting with focused Google searches to get data on 4-Ethyl-2-pyrimidinol. I'm aiming for details on its chemistry, common impurities, and existing analytical quality control methods. I'm focusing on broad, effective searches to identify reliable sources.

Expanding Data Gathering

I'm now expanding my search to established quality control standards for related pyrimidine derivatives, aiming at pharmacopeias and regulatory bodies for solid data. I'm also looking for commercially available reference standards and alternative analytical techniques. I'm focusing on creating a comparison guide, centering on identity, purity, and assay. I'm also devising experimental protocols for the relevant analytical techniques. I'll include rationale, and I'll create tables for comparative data, and also generate Graphviz diagrams of the workflow.

Developing Structure Design

I'm now analyzing the search data. I'm focusing on synthesizing it into a cohesive comparison guide. I'm prioritizing identity, purity, and assay in the guide, and devising experimental steps for the relevant techniques. I'm building data tables to compare and contrast reference standards. I'm also planning Graphviz diagrams.

Comparative

Benchmarking synthetic routes for 4-alkyl-2-pyrimidinols

Initiating Information Gathering I'm starting by using Google searches to find information on how to synthesize 4-alkyl-2-pyrimidinols. My focus is on finding common and alternative routes, established protocols, and rel...

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Initiating Information Gathering

I'm starting by using Google searches to find information on how to synthesize 4-alkyl-2-pyrimidinols. My focus is on finding common and alternative routes, established protocols, and relevant literature. I'm aiming for a comprehensive overview to begin this investigation.

Analyzing Synthesis Strategies

I've moved on to analyzing search results, aiming for at least two well-documented routes. I'm focusing on starting materials, conditions, and efficiency. I'm simultaneously looking for yield, purity, and scalability data from journals and patents to back up mechanistic explanations.

Refining Route Identification

I am now focusing on refining the search terms to yield more precise results for 4-alkyl-2-pyrimidinol synthesis. My aim is to zero in on specific experimental data and mechanistic details from reliable sources, like peer-reviewed journals and patents, to support potential routes. I am moving towards finding distinct, reproducible routes.

I'm structuring the comparison guide now. I'll include an introduction to 4-alkyl-2-pyrimidinols in medicinal chemistry. I'll provide detailed synthesis routes, including chemical principles and mechanisms with citations. I will create step-by-step protocols and a table with data.

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Management of 4-Ethyl-2-pyrimidinol

Executive Summary This technical guide outlines the standard operating procedures (SOP) for the disposal of 4-Ethyl-2-pyrimidinol (CAS: 5231-52-7). As a Senior Application Scientist, I emphasize that safe disposal is not...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the standard operating procedures (SOP) for the disposal of 4-Ethyl-2-pyrimidinol (CAS: 5231-52-7). As a Senior Application Scientist, I emphasize that safe disposal is not merely a regulatory checkbox but a critical component of laboratory integrity.

The disposal strategy for this pyrimidine derivative focuses on thermal destruction via licensed chemical incineration. Due to the nitrogenous heterocyclic nature of the compound, simple chemical neutralization is insufficient and potentially hazardous. This guide integrates RCRA (Resource Conservation and Recovery Act) compliance with practical laboratory workflow management.

Section 1: Chemical Characterization & Pre-Disposal Assessment

Before initiating disposal, the material must be characterized to determine the correct waste stream. 4-Ethyl-2-pyrimidinol is typically a solid at room temperature.

Physicochemical Properties Relevant to Disposal

Understanding these properties dictates the choice of container and spill response.

PropertyDataOperational Implication
Physical State Solid (Crystalline powder)Dispose as solid waste; avoid creating dust.
Molecular Formula

Contains Nitrogen; requires incineration with

scrubbing.
Solubility Soluble in Methanol, DMSOIf in solution, segregate based on the solvent's flashpoint.
Acidity/Basicity Weakly basic (Pyrimidine ring)Do not mix with strong acids or oxidizers in waste drums.
Hazard Class Irritant (Skin/Eye/Respiratory)Standard PPE (Nitrile gloves, lab coat, goggles) is mandatory.
The "Self-Validating" Segregation Logic

In a high-throughput drug discovery lab, waste streams often cross-contaminate. To prevent this, we use a Source-Segregation Protocol .

  • Why? Mixing 4-Ethyl-2-pyrimidinol with strong oxidizers (e.g., peroxides, nitric acid) can lead to exothermic decomposition.

  • The Rule: This compound must be segregated into the "Non-Halogenated Organic Solids" stream unless it is dissolved in a halogenated solvent (e.g., DCM), in which case it moves to the "Halogenated Liquid" stream.

Workflow: Waste Stream Decision Matrix

The following diagram illustrates the decision logic for categorizing this specific compound.

WasteClassification Start Waste: 4-Ethyl-2-pyrimidinol StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid Solid (Pure/Wipes) StateCheck->Solid Solid Liquid Liquid (Solution) StateCheck->Liquid Dissolved SolidBin Container: HDPE Wide-Mouth Jar Label: Non-Halogenated Organic Solid Solid->SolidBin SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated (e.g., DCM) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated (e.g., MeOH) SolventCheck->NonHalo No Halogens HaloBin Container: Safety Can/Glass Label: Halogenated Organic Liquid Halo->HaloBin NonHaloBin Container: Safety Can/Glass Label: Flammable/Non-Halo Liquid NonHalo->NonHaloBin

Figure 1: Decision matrix for segregating 4-Ethyl-2-pyrimidinol waste based on physical state and solvent composition.

Section 2: Packaging and Labeling Protocols

Proper packaging prevents leaks during transport and ensures the safety of waste management personnel.

Container Selection
  • Solid Waste: Use High-Density Polyethylene (HDPE) wide-mouth jars. HDPE is resistant to organic bases and provides a robust barrier against moisture.

  • Liquid Waste: Use amber glass bottles or safety cans compatible with the solvent. Ensure 10-15% headspace is left to allow for thermal expansion.

Labeling (RCRA & GHS Compliance)

A generic "Waste" label is insufficient. The label must explicitly state:

  • Full Chemical Name: "4-Ethyl-2-pyrimidinol" (No abbreviations/formulas).

  • Hazards: Check "Irritant" and "Toxic" (if applicable based on concentration).

Section 3: Disposal Methodology (Thermal Destruction)

The only definitive method for the disposal of heterocyclic organic compounds like 4-Ethyl-2-pyrimidinol is high-temperature incineration .

Why Incineration?

Biological treatment (sewage) is strictly prohibited. The pyrimidine ring is stable and can persist in water systems. Incineration at temperatures >1000°C ensures the ring structure is cleaved.

  • Mechanism:

    
    
    
  • Pollution Control: The incinerator must be equipped with a scrubber (often alkaline) to neutralize nitrogen oxides (

    
    ) generated from the nitrogen atoms in the pyrimidine ring [2].
    
Operational Protocol for Hand-off
  • Accumulation: Store waste in a Satellite Accumulation Area (SAA) at or near the point of generation.

  • Inspection: Weekly inspection of containers for leaks or corrosion.

  • Transfer: Once full, move to the Central Accumulation Area (CAA).

  • Vendor Pickup: Contract a licensed hazardous waste transporter (e.g., Veolia, Clean Harbors) to transport the waste to a TSDF (Treatment, Storage, and Disposal Facility).

Section 4: Spill Contingency Plan

Despite best efforts, spills occur. This protocol ensures containment without personnel exposure.

Dry Spill (Powder)
  • Evacuate & PPE: Clear the immediate area. Don N95 respirator (or P100 if large quantity), nitrile gloves, and safety goggles.

  • Containment: Do not dry sweep if it creates dust. Cover the spill with a damp absorbent pad or use a HEPA-filtered vacuum dedicated to chemical cleanup.

  • Disposal: Place used absorbent materials into the Solid Waste container described in Section 2.

  • Decontamination: Wipe the surface with a dilute surfactant solution, followed by water.

Wet Spill (Solution)
  • Absorb: Use universal absorbent pads or vermiculite.

  • Neutralize: If dissolved in an acidic solvent, neutralize carefully. If in organic solvent, focus on flammability hazards.

  • Collect: Scoop absorbed material into a hazardous waste bag/pail.

Spill Response Workflow

SpillResponse Alert SPILL DETECTED Assess Assess Volume & State Alert->Assess Small Small (<100g) Assess->Small Large Large (>100g) Assess->Large Clean Apply Absorbent (Avoid Dust) Small->Clean EHS Evacuate & Contact EHS Large->EHS Bag Bag as HazWaste Clean->Bag

Figure 2: Escalation protocol for laboratory spills of 4-Ethyl-2-pyrimidinol.

Section 5: Regulatory & Compliance Reference

  • US EPA RCRA: 4-Ethyl-2-pyrimidinol is not explicitly "P-listed" or "U-listed." However, the generator must determine if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity (TCLP). It is generally classified as Non-RCRA Regulated Waste unless mixed with regulated solvents, but best practice dictates treating it as hazardous organic waste [3].

  • Drain Disposal: Strictly Prohibited. The Clean Water Act prohibits the discharge of toxic organics into public sewer systems [4].

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Washington, D.C. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Chapter 8, Management of Waste. [Link]

  • PubChem. Compound Summary for CID 21287, 4-Ethyl-2-hydroxypyrimidine (Safety and Hazards). National Library of Medicine. [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethyl-2-pyrimidinol
Reactant of Route 2
Reactant of Route 2
4-Ethyl-2-pyrimidinol
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